molecular formula C4H7Cl2N3 B158930 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride CAS No. 130128-49-3

4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Cat. No.: B158930
CAS No.: 130128-49-3
M. Wt: 168.02 g/mol
InChI Key: CBONAWLPWGJTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride is a key chemical intermediate in pharmaceutical research and development, particularly in the synthesis of novel heterocyclic compounds. Pyrazole-based scaffolds, like this amine, are integral in medicinal chemistry for probing enzyme active sites and developing targeted inhibitors . Recent research highlights the significant potential of substituted pyrazole derivatives as potent inhibitors of metalloproteinases such as meprin α and meprin β, which are emerging drug targets linked to cancer, Alzheimer's disease, and fibrotic disorders . The structural motif of the chloromethyl pyrazole amine serves as a critical precursor for the synthesis of more complex, functionalized molecules aimed at modulating protease activity with high selectivity . Furthermore, pyrazole cores are extensively explored in antimicrobial research, with derivatives demonstrating potent activity against resistant bacterial strains such as MRSA and MSSA, as well as fungal pathogens . The presence of both chloro and amine functional groups on the pyrazole ring provides a versatile handle for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and therapeutic efficacy . This compound is offered exclusively for laboratory research and further manufacturing use, providing a foundational scaffold for drug discovery programs targeting a range of diseases.

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBONAWLPWGJTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385129
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130128-49-3
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130128-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. While a precise, publicly available, step-by-step protocol for this specific compound is not readily found in the literature, this document provides a comprehensive overview based on established synthetic methodologies for analogous pyrazole derivatives. The proposed synthesis involves a two-step process commencing with the chlorination of 3-amino-5-methylpyrazole, followed by the formation of the hydrochloride salt. This guide also details the expected analytical characterization of the final product, providing a foundational framework for researchers entering this area of chemical synthesis.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of their pharmacological and physicochemical properties. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a detailed overview of its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages: the regioselective chlorination of the pyrazole ring and the subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrochloride Salt Formation A 3-amino-5-methylpyrazole D Reaction Mixture A->D B Chlorinating Agent (e.g., NCS, SO2Cl2) B->D C Solvent (e.g., DMF, CH2Cl2) C->D E Work-up & Purification D->E Reaction F 4-chloro-5-methyl-1H-pyrazol-3-amine E->F Isolation G 4-chloro-5-methyl-1H-pyrazol-3-amine I Precipitation G->I H HCl in Solvent (e.g., Ether, Dioxane) H->I J Filtration & Drying I->J Crystallization K 4-chloro-5-methyl-1H-pyrazol-3-amine HCl J->K Isolation

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Synthesis of the Starting Material: 3-amino-5-methylpyrazole

The starting material, 3-amino-5-methylpyrazole, can be synthesized via the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.

Table 1: Summary of Reagents for 3-amino-5-methylpyrazole Synthesis

ReagentMolar Mass ( g/mol )Role
Sodium Cyanoacetone105.05Starting Material
Hydrazinium Monohydrochloride68.51Reagent
Toluene92.14Solvent
Ethanol46.07Solvent for precipitation

Experimental Procedure (based on similar preparations):

  • A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is refluxed with a water separator until the separation of water ceases.

  • After cooling the reaction mixture, sodium chloride is precipitated by the addition of ethanol.

  • The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3-amino-5-methylpyrazole.

Step 1: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine

The chlorination of 3-amino-5-methylpyrazole is a critical step that requires careful control to achieve regioselectivity at the C4 position. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

Table 2: Reagents for the Chlorination of 3-amino-5-methylpyrazole

ReagentMolar Mass ( g/mol )Role
3-amino-5-methylpyrazole97.12Starting Material
N-Chlorosuccinimide (NCS)133.53Chlorinating Agent
Dimethylformamide (DMF)73.09Solvent

Proposed Experimental Protocol:

  • To a solution of 3-amino-5-methylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), N-chlorosuccinimide (1.05 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-chloro-5-methyl-1H-pyrazol-3-amine.

Step 2: Synthesis of this compound

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Table 3: Reagents for Hydrochloride Salt Formation

ReagentMolar Mass ( g/mol )Role
4-chloro-5-methyl-1H-pyrazol-3-amine131.56Free Base
Hydrochloric Acid (in diethyl ether or dioxane)36.46Acid
Diethyl Ether74.12Solvent

Proposed Experimental Protocol:

  • 4-chloro-5-methyl-1H-pyrazol-3-amine is dissolved in a minimal amount of anhydrous diethyl ether.

  • To this solution, a solution of hydrochloric acid in diethyl ether (or dioxane) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization Data

Physicochemical Properties

Table 4: Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazol-3-amine

PropertyValueSource
Molecular FormulaC4H6ClN3PubChem
Molecular Weight131.56 g/mol PubChem
XLogP30.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area54.7 ŲPubChem
CAS Number110580-44-4Biosynth
Expected Spectroscopic Data

The following are the expected spectral characteristics for this compound based on its structure. Actual experimental data should be acquired for confirmation.

Table 5: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A singlet for the methyl (CH₃) protons. A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. A broad singlet for the pyrazole N-H proton, which may also exchange with D₂O. The presence of the hydrochloride salt may cause shifts in the proton signals compared to the free base.
¹³C NMR Signals corresponding to the methyl carbon, and the three carbons of the pyrazole ring. The carbon bearing the chlorine atom would be expected to be deshielded.
IR (Infrared) Spectroscopy Characteristic N-H stretching vibrations for the amine and pyrazole N-H groups. C-N and C=C stretching vibrations of the pyrazole ring. A C-Cl stretching vibration.
Mass Spectrometry (MS) The mass spectrum of the free base would show a molecular ion peak (M+) and an (M+2)+ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

Safety and Handling

4-chloro-5-methyl-1H-pyrazol-3-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis and characterization of this compound. By leveraging established chemical principles for pyrazole synthesis and modification, researchers can use this document as a solid foundation for their own experimental work. The provided protocols and expected characterization data will aid in the successful synthesis and verification of this important chemical intermediate. It is imperative that all experimental work is conducted with strict adherence to safety protocols.

References

Spectroscopic and Synthetic Overview of 4-chloro-5-methyl-1H-pyrazol-3-amine and its Hydrochloride Salt: A Technical Brief

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data of 4-chloro-5-methyl-1H-pyrazol-3-amine

Detailed experimental spectroscopic data for 4-chloro-5-methyl-1H-pyrazol-3-amine is not extensively reported. The following tables summarize the available and predicted data for the free base.

Table 1: Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazol-3-amine

PropertyValueSource
Molecular FormulaC₄H₆ClN₃ChemScene
Molecular Weight131.56 g/mol ChemScene
CAS Number110580-44-4ChemScene

Table 2: Predicted Spectroscopic Data for 4-chloro-5-methyl-1H-pyrazol-3-amine

SpectroscopyPredicted Data
¹H NMR Due to the tautomeric nature of the pyrazole ring and potential protonation states, the proton NMR spectrum is expected to show a singlet for the methyl group (CH₃), and broad signals for the amine (NH₂) and pyrazole NH protons. The exact chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR The carbon NMR spectrum is predicted to show four distinct signals corresponding to the methyl carbon, the two pyrazole ring carbons, and the carbon bearing the chlorine atom.
IR Spectroscopy The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole groups (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Mass Spectrometry The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of small molecules such as HCN or N₂.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is not available in the reviewed literature. However, a general synthetic approach can be inferred from procedures for analogous aminopyrazole derivatives.

General Synthetic Approach for 4-chloro-5-methyl-1H-pyrazol-3-amine:

The synthesis of 3-aminopyrazoles often involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative. For the target molecule, a plausible precursor would be 2-chloro-3-oxobutanenitrile.

  • Reaction Setup: A solution of 2-chloro-3-oxobutanenitrile in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction and Work-up: The reaction mixture is then heated to reflux for several hours to ensure complete cyclization. After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-chloro-5-methyl-1H-pyrazol-3-amine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Hydrochloride Salt Formation:

  • Dissolution: The purified 4-chloro-5-methyl-1H-pyrazol-3-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (¹H, ¹³C) Salt_Formation->NMR IR IR Spectroscopy Salt_Formation->IR MS Mass Spectrometry Salt_Formation->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

The Diverse Biological Activities of Substituted Pyrazole Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazole amines represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] This class of compounds has garnered significant attention from researchers in drug discovery and development due to its potential to modulate various physiological and pathological processes. Their inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target a wide array of biological macromolecules with high affinity and selectivity.[5] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyrazole amines, with a focus on their applications as kinase inhibitors, anticancer agents, and anti-inflammatory therapeutics. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Kinase Inhibitory Activity: A Prominent Therapeutic Application

A significant body of research has focused on the development of substituted pyrazole amines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[1][4]

Akt1 Inhibition

Substituted pyrazole amines have emerged as promising inhibitors of Akt1 (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer. Afuresertib, a pyrazole-based compound, is a potent Akt1 kinase inhibitor with a Ki value of 0.08 nM and an IC50 value of 1.3 nM against Akt1.[6] Another derivative has demonstrated antiproliferative activity against the HCT116 colon cancer cell line with an IC50 of 0.95 µM.[6]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. A series of pyrazole-based compounds have been reported as Aurora A kinase inhibitors. One of the most promising compounds in this series exhibited IC50 values of 0.39 µM and 0.46 µM against HCT116 and MCF7 cancer cell lines, respectively, and an IC50 of 0.16 µM against Aurora kinase.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial for cell cycle regulation, and their inhibitors are valuable as anticancer agents. Certain pyrazole derivatives have shown inhibitory effects on CDK1. Two such compounds displayed potent antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.028 µM to 2.24 µM.[6] Their inhibitory activity against CDK1 was modest, with IC50 values of 2.38 µM and 1.52 µM.[6]

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Asciminib (ABL-001), a non-ATP competitive inhibitor of Bcr-Abl kinase, features a pyrazole moiety and exhibits a Kd value of 0.5–0.8 nM and an IC50 value of 0.5 nM.[1]

Checkpoint Kinase 2 (Chk2) Inhibition

Chk2 is involved in the DNA damage response and is a target for cancer therapy. A series of pyrazole-based Chk2 inhibitors have been developed, with the most promising derivatives showing IC50 values of 48.4 nM and 17.9 nM in a cell-free assay.[6]

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a key mediator of inflammation and necroptosis. A series of 1H-pyrazol-3-amine derivatives have been optimized as RIPK1 inhibitors, with a prioritized compound showing low nanomolar activity against RIPK1 and a protective effect against necroptosis in both human and murine cells.

Anticancer Activity

The antiproliferative and cytotoxic effects of substituted pyrazole amines have been extensively investigated across various cancer cell lines.

3-Aminopyrazoles

Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate has shown good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentage values of 54.25% and 38.44%, respectively.[8]

5-Aminopyrazoles

A 5-aminopyrazole derivative, 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine, displayed significant cytotoxic activity with IC50 values of 3.18 µM on HCT-116 and 4.63 µM on MCF-7 cells.[8]

Anti-inflammatory and Other Biological Activities

Substituted pyrazoles have also demonstrated significant potential as anti-inflammatory, antimicrobial, and antiprotozoal agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] Some pyrazoline derivatives have shown notable anti-inflammatory action.[9]

Antimicrobial Activity

Certain pyrazole-thiophene hybrids have been screened as antimicrobial agents.[10] Additionally, some 5-aminopyrazole derivatives have shown potent anti-tubercular activity with MIC values between 2.23 and 4.61 µM.[2]

Antiprotozoal Activity

Substituted pyrazole amines have been investigated as potential treatments for protozoal diseases. Two compounds, 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester and 3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl ester, exhibited significant antimalarial and anti-leishmanial activity with IC50 values of 0.132 µmol/L and 0.150 µmol/L against P. falciparum, and 0.132 µmol/L and 0.168 µmol/L against Leishmania donovani, respectively.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted pyrazole amines.

Table 1: Kinase Inhibitory Activity of Substituted Pyrazole Amines

Compound ClassTarget KinaseActivity (IC50, Ki, Kd)Reference
Pyrazole-basedAkt1Ki = 0.08 nM, IC50 = 1.3 nM[6]
Pyrazole-basedAurora AIC50 = 0.16 µM[6][7]
Pyrazole derivativeCDK1IC50 = 1.52 µM[6]
Pyrazole derivativeCDK1IC50 = 2.38 µM[6]
Pyrazole-basedChk2IC50 = 17.9 nM[6]
Pyrazole-basedChk2IC50 = 48.4 nM[6]
Asciminib (ABL-001)Bcr-AblKd = 0.5–0.8 nM, IC50 = 0.5 nM[1]
1H-pyrazol-3-amine derivativeRIPK1Low nanomolar activity

Table 2: Anticancer Activity of Substituted Pyrazole Amines

Compound ClassCell LineActivity (IC50, GI50)Reference
Pyrazole-basedHCT116 (colon)IC50 = 0.95 µM[6]
Pyrazole-basedHCT116 (colon)IC50 = 0.39 µM[6][7]
Pyrazole-basedMCF7 (breast)IC50 = 0.46 µM[6][7]
Pyrazole derivativeHepG2 (liver)GI50 = 54.25%[8]
Pyrazole derivativeHeLa (cervical)GI50 = 38.44%[8]
5-AminopyrazoleHCT-116 (colon)IC50 = 3.18 µM[8]
5-AminopyrazoleMCF-7 (breast)IC50 = 4.63 µM[8]
N-phenyl pyrazolineHs578TIC50 = 12.63 µM[2]
N-phenyl pyrazolineHs578TIC50 = 3.95 µM[2]
N-phenyl pyrazolineMDA MB 231IC50 = 21.55 µM[2]

Table 3: Antimicrobial and Antiprotozoal Activity of Substituted Pyrazole Amines

Compound ClassOrganism/TargetActivity (MIC, IC50)Reference
5-Aminopyrazole derivativeM. tuberculosisMIC = 2.23 - 4.61 µM[2]
3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl esterP. falciparumIC50 = 0.132 µmol/L[11]
3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl esterP. falciparumIC50 = 0.150 µmol/L[11]
3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl esterL. donovaniIC50 = 0.132 µmol/L[11]
3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl esterL. donovaniIC50 = 0.168 µmol/L[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines the determination of a compound's IC50 value against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Kinase enzyme (e.g., Akt1, Aurora A, CDK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (substituted pyrazole amine)

  • Kinase Buffer A (assay buffer)

  • Stop solution (containing EDTA)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

  • Enzyme and Substrate/ATP Preparation:

    • Dilute the kinase enzyme to a 2X final concentration in 1X Kinase Buffer A.

    • Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate and ATP at their desired final concentrations in 1X Kinase Buffer A. The ATP concentration should ideally be at its apparent Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase enzyme solution to all wells except the "no enzyme" control.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of the Stop solution containing the Tb-anti-pSubstrate antibody.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • Test compound (substituted pyrazole amine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by substituted pyrazole amines and a general experimental workflow for their biological evaluation.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PyrazoleAmine Substituted Pyrazole Amine PyrazoleAmine->Akt Inhibits Bcr_Abl_Pathway Bcr-Abl Signaling Pathway in CML BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 Activates STAT5 STAT5 BcrAbl->STAT5 Activates PI3K_Akt PI3K/Akt Pathway BcrAbl->PI3K_Akt Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation & Survival ERK->Proliferation Promotes STAT5->Proliferation Promotes PI3K_Akt->Proliferation Promotes PyrazoleAmine Substituted Pyrazole Amine (e.g., Asciminib) PyrazoleAmine->BcrAbl Inhibits Experimental_Workflow General Workflow for Biological Evaluation Synthesis Compound Synthesis InVitro In Vitro Assays Synthesis->InVitro KinaseAssay Kinase Inhibition (IC50) CellAssay Cell Proliferation (IC50) Mechanism Mechanism of Action (e.g., Western Blot) InVivo In Vivo Studies KinaseAssay->InVivo CellAssay->InVivo Mechanism->InVivo Efficacy Efficacy Models (e.g., Xenograft) Toxicity Toxicity Studies LeadOpt Lead Optimization Efficacy->LeadOpt Toxicity->LeadOpt

References

Technical Dossier: 4-Chloro-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 130128-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

The compound identified by CAS number 130128-49-3 is 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. It is a pyrazole derivative, a class of heterocyclic compounds known for their diverse biological activities and frequent use as scaffolds in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 130128-49-3N/A
IUPAC Name 4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochlorideN/A
Synonyms 4-Chloro-5-methyl-1H-pyrazol-3-amine HClN/A
Molecular Formula C₄H₇Cl₂N₃N/A
Molecular Weight 168.03 g/mol N/A
Melting Point 170-175 °CN/A
Appearance White to off-white solidN/A
Purity Typically available in purities of 95% to >98%N/A

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride are limited. However, the general synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a plausible synthetic route could involve the chlorination of a corresponding 3-amino-5-methylpyrazole precursor.

A generalized workflow for the potential synthesis is outlined below.

G cluster_synthesis Potential Synthetic Pathway Start 3-Amino-5-methylpyrazole Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) Start->Chlorination Reaction Intermediate 4-chloro-5-methyl-1H-pyrazol-3-amine Chlorination->Intermediate Formation HCl_treatment HCl (in suitable solvent) Intermediate->HCl_treatment Salt Formation Product 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride HCl_treatment->Product

Caption: A potential synthetic workflow for 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride.

Biological Activity and Potential Applications

Extensive searches of scientific literature and patent databases did not yield specific information on the biological activity or defined uses of 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. Its primary role appears to be that of a chemical intermediate, a building block for the synthesis of more complex molecules.

The pyrazole core is a privileged scaffold in drug discovery, present in a wide range of approved drugs with diverse therapeutic applications, including:

  • Anti-inflammatory agents: (e.g., Celecoxib, a COX-2 inhibitor)

  • Anticancer agents: (e.g., Crizotinib, an ALK and ROS1 inhibitor)

  • Antiviral agents:

  • Agrochemicals:

Given its structure, 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride could potentially serve as a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The chloro and amino functionalities provide reactive handles for further chemical modifications and library synthesis in drug discovery campaigns.

Experimental Protocols

As no specific biological applications have been documented, there are no established experimental protocols for the use of this compound in biological assays. For researchers interested in exploring its potential, a general workflow for screening and characterization is proposed.

G cluster_screening Proposed Screening Workflow start Obtain/Synthesize Compound purity Purity and Structural Verification (NMR, MS, HPLC) start->purity solubility Solubility Assessment (Aqueous/DMSO) purity->solubility primary_screen Primary Screening (e.g., Kinase Panel, Phenotypic Screen) solubility->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50/EC50 Determination hit_id->dose_response Confirmed Hit secondary_assay Secondary/Orthogonal Assays dose_response->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Signaling Pathway Analysis

Without known biological targets, it is not possible to delineate a specific signaling pathway associated with 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. Should this compound be identified as a hit in a screening campaign, for instance, as a kinase inhibitor, the subsequent steps would involve target deconvolution and pathway analysis.

The hypothetical diagram below illustrates a generic kinase signaling cascade that could be investigated if the compound were found to inhibit a specific receptor tyrosine kinase (RTK).

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Compound 130128-49-3 (Hypothetical Inhibitor) Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylation of Transcription Factors

Caption: A hypothetical signaling pathway illustrating the potential point of intervention for a kinase inhibitor.

Conclusion

4-Chloro-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 130128-49-3) is a chemical intermediate with potential for use in the synthesis of novel, biologically active molecules, particularly within drug discovery programs. While there is currently no public data on its specific biological effects, its pyrazole core suggests it could be a valuable starting material for generating compounds with a range of therapeutic applications. Further research and screening are required to elucidate any inherent biological activity and to define its potential uses in medicine and science. Researchers are encouraged to use this document as a foundational guide for initiating such investigations.

A Technical Guide to the Structural Elucidaion of Halogenated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies employed in the structural elucidation of halogenated pyrazole compounds. Pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, and the introduction of halogen substituents can profoundly influence their biological activity. Therefore, accurate and unambiguous structure determination is a critical step in the development of novel therapeutics. This document outlines the primary spectroscopic methods, provides detailed experimental protocols, and presents a logical workflow for integrating multi-technique data to achieve complete structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For halogenated pyrazoles, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is typically required for complete assignment.

Key NMR Techniques and Their Roles
  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ) are indicative of the electronic environment, and spin-spin coupling constants (J) reveal neighboring protons.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment. The chemical shifts are sensitive to the nature of attached atoms, including halogens.

  • ¹⁹F NMR: If fluorine is the halogen substituent, ¹⁹F NMR is essential for confirming its presence and determining its environment within the molecule.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.[1][2] It is a highly sensitive technique for establishing one-bond correlations.[3]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1][3] HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities.[4]

Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that the presence of halogens and other substituents can significantly influence these values.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
Pyrazole H-3~7.5Doublet~1.8
Pyrazole H-4~6.2-6.3Triplet/Singlet~2.1
Pyrazole H-5~7.4Doublet~2.3
N-H>10.0 (broad)Singlet-

Table 1: Representative ¹H NMR Data for the Pyrazole Ring. [5][6]

Carbon Atom Typical Chemical Shift (δ, ppm)
Pyrazole C-3~138-143
Pyrazole C-4~102-105
Pyrazole C-5~129-149

Table 2: Representative ¹³C NMR Data for the Pyrazole Ring. [5][6]

General Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, or as needed for a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, or more for dilute samples.[5]

  • 2D NMR (HSQC/HMBC) Acquisition:

    • Use standard pulse sequences provided by the spectrometer software (e.g., hsqcetgpsisp.2 for HSQC).[7]

    • Optimize parameters, such as the delay for evolution of long-range couplings in HMBC (typically optimized for J-couplings of 7-8 Hz), to capture the desired correlations.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal. For ¹H spectra, integrate the peaks to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

Key Features in Mass Spectra of Halogenated Pyrazoles
  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.

  • Isotopic Peaks (M+2, M+4, etc.): The presence of chlorine and/or bromine atoms results in distinctive isotopic patterns.

    • One Chlorine Atom: An M+2 peak with an intensity of approximately one-third of the M⁺ peak.[8][9]

    • One Bromine Atom: An M+2 peak with an intensity nearly equal to the M⁺ peak.[8][9]

    • Multiple Halogen Atoms: More complex patterns arise, such as a 9:6:1 ratio for the M⁺, M+2, and M+4 peaks for two chlorine atoms.[9][10]

  • Fragmentation Patterns: The fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways for halogenated compounds include the loss of the halogen atom or the loss of HX (where X is the halogen).[8][11]

Characteristic Isotopic Abundances and Fragmentation
Element Isotopes Natural Abundance Ratio Resulting MS Pattern Common Neutral Loss
Chlorine³⁵Cl, ³⁷Cl~3:1M⁺, M+2 (ratio ~3:1)•Cl (35/37 u), •HCl (36/38 u)
Bromine⁷⁹Br, ⁸¹Br~1:1M⁺, M+2 (ratio ~1:1)•Br (79/81 u), •HBr (80/82 u)

Table 3: Mass Spectrometry Characteristics of Halogenated Compounds. [8][9][10]

General Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: A variety of mass spectrometers can be used, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • GC-MS (for volatile compounds):

    • Injector Temperature: Typically 250 °C.

    • Oven Program: A temperature gradient is used to separate compounds, for example, starting at 50 °C and ramping up to 250 °C.

    • Carrier Gas: Helium is commonly used.[5]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence and number of halogen atoms. Propose fragmentation pathways to explain the observed fragment ions, which can help in elucidating the structure.

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguous molecular structure determination.[12][13] It provides a precise three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.[14]

The Crystallographic Workflow
  • Crystallization: This is often the most challenging step. It involves slowly precipitating the purified compound from a supersaturated solution to form high-quality, single crystals.[13] Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling.[14]

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (structure refinement).[15]

Representative Crystallographic Data
Parameter Typical Value Range for Pyrazole Ring
N1-N2 Bond Length~1.34 - 1.38 Å
N2-C3 Bond Length~1.32 - 1.35 Å
C3-C4 Bond Length~1.38 - 1.42 Å
C4-C5 Bond Length~1.36 - 1.40 Å
C5-N1 Bond Length~1.33 - 1.36 Å
C3-C4-C5 Bond Angle~104 - 106°

Table 4: Typical Bond Lengths and Angles in Pyrazole Derivatives. (Values can vary based on substitution)[16]

General Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture. Use techniques like slow evaporation, layering with a non-solvent, or vapor diffusion to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the X-ray diffractometer. The instrument will rotate the crystal in the X-ray beam while collecting diffraction data over a wide range of angles.

  • Structure Determination: Use specialized software to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density.

  • Refinement: Refine the model by adjusting atomic positions, thermal parameters, and other variables to achieve the best agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Integrated Workflow for Structural Elucidation

The most effective approach to structural elucidation involves integrating data from multiple analytical techniques. The following workflow illustrates a logical progression from initial analysis to final structure confirmation.

G cluster_0 cluster_1 Initial Analysis cluster_2 Detailed Structural Analysis cluster_3 Confirmation A Isolated/Synthesized Compound B Mass Spectrometry (MS) A->B Determine Molecular Formula & Halogen Presence C 1D NMR (¹H, ¹³C) A->C Identify Functional Groups & Proton/Carbon Environments E Propose Structure Hypothesis B->E D 2D NMR (HSQC, HMBC) C->D Establish C-H & C-C Connectivity D->E F X-ray Crystallography E->F Requires Single Crystal G Unambiguous Structure Confirmed E->G If Crystallography is not feasible F->G

Caption: Integrated workflow for structural elucidation.

This systematic approach ensures that the proposed structure is supported by complementary evidence from different analytical methods, leading to a high degree of confidence in the final assignment. The combination of NMR for connectivity, MS for molecular formula and halogen identification, and X-ray crystallography for definitive 3D structure provides a robust framework for the characterization of novel halogenated pyrazole compounds.

References

physical and chemical properties of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (HCl). Due to the limited availability of public data specifically for the hydrochloride salt, this guide combines information on the free base with general principles of hydrochloride salt formation to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

This compound is the salt form of the parent compound, 4-chloro-5-methyl-1H-pyrazol-3-amine. The addition of hydrochloric acid to the basic amine group of the pyrazole core enhances the compound's stability and solubility in aqueous solutions, a common practice in pharmaceutical development.

Table 1: Physical and Chemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
CAS Number 110580-44-4130128-49-3[1][2]
Molecular Formula C₄H₆ClN₃C₄H₇Cl₂N₃[1]
Molecular Weight 131.56 g/mol 168.02 g/mol [1]
Appearance Solid (predicted)White to off-white solid (inferred)N/A
Melting Point Not availableNot availableN/A
Boiling Point Not availableNot availableN/A
Solubility Poorly soluble in water (predicted)Expected to have higher solubility in water and polar protic solvents.N/A
pKa Not availableNot availableN/A

Note: Some data for the hydrochloride salt is inferred based on general chemical principles and data for the free base, as specific experimental values are not publicly available.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process.

General Synthesis Pathway

A plausible synthetic route, based on general pyrazole synthesis, is outlined below. This process is illustrative and may require optimization for specific laboratory conditions.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Salt Formation A Acetoacetonitrile C 2-chloro-3-oxobutanenitrile A->C Chlorination B Chlorinating Agent (e.g., SO2Cl2) B->C E 4-chloro-5-methyl-1H-pyrazol-3-amine (Free Base) C->E Condensation D Hydrazine hydrate D->E G 4-chloro-5-methyl-1H-pyrazol-3-amine HCl E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: General synthetic workflow for 4-chloro-5-methyl-1H-pyrazol-3-amine HCl.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine (Free Base)

A general procedure for the synthesis of aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine.

  • Reaction: A solution of a suitable chlorinated β-ketonitrile precursor in a protic solvent (e.g., ethanol) is treated with hydrazine hydrate.

  • Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up: Upon cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 2: Formation of the Hydrochloride Salt

  • Procedure: The synthesized free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Reagent Addition: A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • Isolation: The resulting hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl would be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. The protonation of the amine group by HCl would likely cause a downfield shift of adjacent proton signals in the ¹H NMR spectrum compared to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the amine N-H bonds (as an ammonium salt), C-N, C=C, and C-Cl bonds. The N-H stretching vibrations in the salt would differ from those in the free amine.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the cation (the protonated free base).

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

Chemical Reactivity and Stability

The hydrochloride salt is expected to be a stable, crystalline solid under standard laboratory conditions. The pyrazole ring is aromatic and generally stable, though it can undergo electrophilic substitution reactions. The amino group can act as a nucleophile in various reactions. The presence of the chloro substituent also offers a site for nucleophilic substitution or cross-coupling reactions.

Potential Biological Activity and Applications

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

  • Anticancer

The specific combination of substituents (chloro, methyl, and amino groups) on the pyrazole ring of this compound suggests it could be a valuable building block for the synthesis of novel bioactive molecules.

Logical Relationship in Drug Discovery

The development of new therapeutics often follows a structured workflow.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Discovery (e.g., HTS) A->B C Lead Optimization (e.g., using 4-chloro-5-methyl-1H-pyrazol-3-amine HCl as a scaffold) B->C D Preclinical Development C->D E Clinical Trials D->E F Regulatory Approval E->F

Caption: Role of the compound in a typical drug discovery pipeline.

Safety Information

Safety data for the hydrochloride salt is not explicitly available. However, based on the data for the free base, the following hazards should be considered[3]:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4-chloro-5-methyl-1H-pyrazol-3-amine HCl is a pyrazole derivative with potential applications in drug discovery and development. While specific experimental data for the hydrochloride salt is limited, this guide provides a foundational understanding of its expected properties, synthesis, and potential biological relevance based on the available information for the free base and the general characteristics of pyrazole compounds. Further experimental investigation is necessary to fully characterize this compound for specific research applications.

References

A Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core theoretical and computational methodologies employed in the study of pyrazole derivatives. Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous FDA-approved drugs and serving as a versatile scaffold in medicinal chemistry.[1][2] Their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, makes them a subject of intense research.[3][4][5] Computational studies are integral to modern drug discovery, enabling the rational design, optimization, and elucidation of the mechanism of action for novel pyrazole-based therapeutic agents.[6][7]

Core Computational Methodologies in Pyrazole Research

Computational chemistry provides powerful tools to predict molecular properties, binding affinities, and dynamic behaviors, thereby accelerating the drug design and development cycle.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8] This technique is crucial for virtual screening and understanding the binding modes of pyrazole derivatives within the active sites of biological targets like protein kinases.[8][9]

Experimental Protocol: Molecular Docking

A typical molecular docking protocol for pyrazole derivatives involves the following steps:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned using computational software suites like Schrödinger's Maestro or AutoDock Tools.[8][10]

  • Ligand Preparation:

    • The 2D structures of pyrazole derivatives are drawn and converted to 3D.

    • Energy minimization is performed using a suitable force field (e.g., OPLS, MMFF).

    • Ionization states are determined at physiological pH.

  • Grid Generation:

    • A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Flexible ligand docking is performed using algorithms like Glide (Schrödinger) or AutoDock.[8][10]

    • The program samples different conformations and orientations of the ligand within the grid box.

    • A scoring function is used to rank the poses based on estimated binding affinity (e.g., docking score, binding energy in kJ/mol or kcal/mol).[8]

  • Analysis:

    • The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrazole derivative and the receptor's amino acid residues.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12] For pyrazole derivatives, 2D and 3D-QSAR models help identify the key molecular properties (descriptors) that govern their therapeutic potency, guiding the design of new analogs with enhanced activity.[11][13]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

  • Dataset Preparation: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values, converted to pIC50) is compiled.[6][7]

  • Molecular Modeling and Alignment:

    • 3D structures of all compounds in the dataset are generated and optimized.

    • The molecules are aligned based on a common scaffold or by docking them into the target receptor's active site. A stable conformation from a molecular dynamics simulation can be used as a template for alignment.[7]

  • Descriptor Calculation:

    • For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules.[6]

    • For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, hydrogen bond donor, and acceptor are also calculated.[7]

  • Model Generation and Validation:

    • The dataset is divided into a training set (to build the model) and a test set (to validate it).[7]

    • Partial Least Squares (PLS) regression is used to correlate the calculated fields (descriptors) with the biological activity.

    • The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²).[14]

  • Contour Map Analysis: The results are visualized as 3D contour maps, which show regions where modifications to the pyrazole scaffold would likely increase or decrease activity.[6]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[15][16] For pyrazole derivatives, DFT calculations are used to determine optimized geometries, vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, providing insights into their stability and reactivity.[17][18][19]

Experimental Protocol: DFT Calculation

  • Structure Optimization: The initial 3D structure of the pyrazole derivative is optimized to find its lowest energy conformation. This is commonly done using a functional like B3LYP with a basis set such as 6-31G(d) or 6-311+G(d,p) in a software package like Gaussian or ORCA.[16][20]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict theoretical IR spectra.[16]

  • Electronic Property Calculation:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.[18]

    • Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify electrophilic and nucleophilic sites.[17]

  • Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating electronic transition energies.[16]

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time.[7] These simulations are used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies more accurately.[21][22]

Experimental Protocol: MD Simulation

  • System Preparation: The docked complex of the pyrazole derivative and the target protein is used as the starting structure.[7]

  • Solvation: The complex is placed in a periodic box of explicit solvent (e.g., water molecules). Ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

  • Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.[7]

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein and the ligand over time. Fluctuations in atomic positions (RMSF) are also analyzed.[6]

  • Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the trajectory to calculate the binding free energy of the pyrazole derivative to its target.[6]

Data Presentation: Quantitative Analysis of Pyrazole Derivatives

The following tables summarize quantitative data from various computational and experimental studies, providing a comparative reference for potency and binding affinity.

Table 1: Molecular Docking and Binding Energy of Pyrazole Derivatives

Compound ID Target Protein Docking Score / Binding Energy Key Interacting Residues Reference
1b VEGFR-2 (2QU5) -10.09 kJ/mol - [8]
1d Aurora A (2W1G) -8.57 kJ/mol - [8]
2b CDK2 (2VTO) -10.35 kJ/mol - [8]
Compound 4d 1M17 Good binding affinity - [20]

| Compound 4h | - | -5.972 (Dock Rank) | - |[9] |

Table 2: In Vitro Inhibitory Activity of Pyrazole Derivatives

Compound ID Target / Cell Line IC50 / Activity Reference
Compound 4 CDK2/cyclin A2 3.82 µM [22]
Compound 7a CDK2/cyclin A2 2.0 µM [22]
Compound 7d CDK2/cyclin A2 1.47 µM [22]
Compound 9 CDK2/cyclin A2 0.96 µM [22]
Compound 6 Aurora A Kinase 0.16 µM [23]
Compound 6 HCT116 Colon Cancer 0.39 µM [23]
Compound 11c MDM2 29.22 µM [24]
Compound 4d MCF-7 16.37 µg/mL [20]

| Compound 4d | MDA-MB-231 | 3.03 µg/mL |[20] |

Table 3: QSAR Model Validation Statistics

QSAR Model R² (Correlation Coefficient) Q² (Cross-validation Coeff.) Reference
DHRRR_1 0.9031 0.9004 [14]

| Antitumor Model | - | - |[13] |

Integrated Computational and Experimental Workflow

The discovery of novel pyrazole derivatives often follows an integrated workflow that combines computational screening with experimental synthesis and validation. This synergistic approach enhances efficiency and focuses resources on the most promising candidates.

G node_lib 1. Library Design & Virtual Screening node_dock 2. Molecular Docking (HTVS) node_lib->node_dock node_qsar 3. QSAR & ADMET Prediction node_dock->node_qsar node_md 4. MD Simulation & Binding Free Energy node_qsar->node_md node_synth 5. Chemical Synthesis of Hits node_md->node_synth Select Top Candidates node_bio 6. In Vitro Biological Evaluation (IC50) node_synth->node_bio node_sar 7. SAR Analysis & Lead Optimization node_bio->node_sar node_sar->node_lib Iterative Design node_lead Lead Compound node_sar->node_lead

Caption: Integrated workflow for pyrazole-based drug discovery.

This workflow begins with the virtual screening of large compound libraries.[10][25] Hits are prioritized using molecular docking, QSAR, and ADMET predictions to ensure favorable binding and drug-like properties.[10][14] The most promising candidates are further validated through more rigorous methods like MD simulations before being synthesized.[22] The synthesized compounds undergo biological testing, and the resulting structure-activity relationship (SAR) data is used to inform the next cycle of design and optimization.[4]

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[26][27][28]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is frequently overactive in many types of cancer, promoting tumor growth and survival.[23][28] Pyrazole-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as Akt, making them promising anticancer agents.[23] By blocking the signaling cascade, these inhibitors can induce apoptosis and arrest the cell cycle in cancer cells.

Synthesis and Biological Evaluation Protocols

General Synthesis Protocol: Cyclocondensation

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2][29]

  • Reaction Setup: A substituted hydrazine (e.g., phenylhydrazine) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent, such as ethanol.[2][30]

  • Catalyst/Conditions: The reaction can be performed under various conditions, sometimes with an acid or base catalyst, or using green chemistry approaches like nano-ZnO catalysts to improve yields and reduce reaction times.[2][29]

  • Reaction Execution: The mixture is typically refluxed for several hours.[31] Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final pyrazole derivative.[32]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][32][33]

Biological Assay Protocol: Antibacterial Disk Diffusion

The disk diffusion method is a widely used technique to screen compounds for antimicrobial activity.[3][5]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

  • Inoculation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plates.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the synthesized pyrazole derivative.

  • Incubation: The disks are placed on the inoculated agar surface. The plates are then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone is proportional to the compound's potency.[3]

References

Methodological & Application

Application Notes and Protocols for 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrazole scaffold is a prevalent motif in numerous biologically active compounds. The presence of amino, chloro, and methyl functional groups on the pyrazole ring offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

This document provides detailed application notes on the utility of this compound and step-by-step experimental protocols for its application in the synthesis of pyrazolo[3,4-d]pyrimidines, a common core structure in many kinase inhibitors, and for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

Key Applications

The primary application of this compound is in the synthesis of substituted pyrazole derivatives for drug discovery, most notably for the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 3-amino group of the pyrazole serves as a nucleophile for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. The 4-chloro substituent provides a site for carbon-carbon bond formation through cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of a 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, a common core for various kinase inhibitors, through a cyclization reaction with formamide. The hydrochloride salt of the starting material is neutralized in situ.

Materials:

  • This compound

  • Formamide

  • Triethylamine (or another suitable base)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add formamide (10-20 eq) to the flask.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

Starting MaterialProductReagentsConditionsYield (%)Reference
This compound4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidineFormamide, Triethylamine150-160 °C, 4-6 h70-85*[1]

*Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

G cluster_workflow Synthesis of 4-Chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine start Start: 4-chloro-5-methyl-1H-pyrazol-3-amine HCl react React with Formamide and Triethylamine (150-160 °C, 4-6 h) start->react workup Aqueous Workup (Precipitation in ice-water) react->workup purify Purification (Column Chromatography) workup->purify end_product Product: 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine purify->end_product

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-chloro-5-methyl-1H-pyrazol-3-amine

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-chloro-5-methyl-1H-pyrazol-3-amine with a variety of boronic acids. The hydrochloride salt must be neutralized prior to or during the reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas line

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., Dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl/heteroaryl-5-methyl-1H-pyrazol-3-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Suzuki-Miyaura Coupling of Related Pyrazoles:

Pyrazole SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O86[2]
3-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O81[2]

Note: The data presented is for related bromopyrazoles, as specific data for 4-chloro-5-methyl-1H-pyrazol-3-amine was not available in the search results. Yields are expected to be comparable but will require optimization.

G cluster_pathway Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex R1-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation (with R2-B(OR)2) pd_complex->transmetal pd_r1_r2 R1-Pd(II)L2-R2 transmetal->pd_r1_r2 pd_r1_r2->pd0 red_elim Reductive Elimination pd_r1_r2->red_elim product R1-R2 red_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

Derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine are frequently designed to target protein kinases involved in various signaling pathways implicated in cancer and other diseases. For example, pyrazolo[3,4-d]pyrimidines are known inhibitors of Src family kinases and Bruton's tyrosine kinase (BTK), which are key components of the B-cell receptor signaling pathway. Inhibition of these kinases can block downstream signaling events that lead to cell proliferation and survival.

G cluster_pathway B-Cell Receptor Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Src_Kinase Src Family Kinase (e.g., LYN) BCR->Src_Kinase BTK Bruton's Tyrosine Kinase (BTK) Src_Kinase->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src_Kinase Inhibition Inhibitor->BTK Inhibition

Caption: Inhibition of the B-cell receptor signaling pathway.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazole scaffold, particularly the pyrazolo[3,4-d]pyrimidine core, is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. This document provides detailed protocols and application notes for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors utilizing 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride as a key starting material.

Overview of the Synthetic Strategy

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5-methyl-1H-pyrazol-3-amine and a di-substituted pyrimidine, typically a dichloropyrimidine. This reaction is often followed by a subsequent substitution at the remaining chloro-position on the pyrimidine ring to introduce further diversity and modulate the pharmacological properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chloro-5-methyl-1H-pyrazol-3-ylamino)pyrimidine Intermediate

This protocol details the initial SNAr reaction to form the core pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Add 2,4-dichloropyrimidine (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-chloro-5-methyl-1H-pyrazol-3-ylamino)pyrimidine intermediate.

Protocol 2: Diversification of the Pyrazolo[3,4-d]pyrimidine Scaffold

This protocol describes the subsequent nucleophilic substitution at the remaining chloro-position of the intermediate synthesized in Protocol 1.

Materials:

  • 4-(4-chloro-5-methyl-1H-pyrazol-3-ylamino)pyrimidine intermediate

  • Desired amine, alcohol, or thiol nucleophile (e.g., aniline, phenol, thiophenol derivatives)

  • A suitable base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA)

  • An appropriate solvent (e.g., DMF, Dioxane, or Acetonitrile)

  • Palladium catalyst and ligand for C-C coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) if applicable.

Procedure (for SNAr with an amine):

  • In a reaction vessel, dissolve the 4-(4-chloro-5-methyl-1H-pyrazol-3-ylamino)pyrimidine intermediate (1.0 eq.) in a suitable solvent such as DMF.

  • Add the desired amine nucleophile (1.2 eq.) and a base such as K2CO3 (2.0 eq.).

  • Heat the reaction mixture to 100-140 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture and perform an aqueous workup as described in Protocol 1.

  • Purify the final product by column chromatography or recrystallization to yield the desired kinase inhibitor.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various cancer-related kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50 in µM)Reference
Compound A EGFR54NCI 60 Panel0.018 - 9.98[1]
Compound B EGFR34NCI 60 Panel-[1]
Compound C SRC< 0.5MDA-MB-231-[2]
Compound D BRK/PTK644 (Kd)MDA-MB-231-[3]
Compound E EGFR135NCI 60 Panel1.18 - 8.44[1]

Visualizations

Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Experimental Workflow

Experimental_Workflow start Start: 4-chloro-5-methyl- 1H-pyrazol-3-amine HCl step1 Step 1: Neutralization (Base, e.g., DIPEA) start->step1 step2 Step 2: S_NAr Reaction with 2,4-Dichloropyrimidine step1->step2 intermediate Intermediate: 4-(4-chloro-5-methyl-1H-pyrazol- 3-ylamino)pyrimidine step2->intermediate step3 Step 3: Diversification Reaction (S_NAr or Cross-Coupling) intermediate->step3 final_product Final Product: Kinase Inhibitor Library step3->final_product purification Purification & Characterization final_product->purification end End purification->end

Caption: General experimental workflow for kinase inhibitor synthesis.

Logical Relationship

Logical_Relationship scaffold Pyrazolo[3,4-d]pyrimidine Core Scaffold potency Kinase Inhibitory Potency (IC50) scaffold->potency Dictates H-bonding to hinge r1 R1 Substituent (at pyrazole N1) properties ADME Properties (Solubility, Permeability) r1->properties Modulates physicochemical properties r2 R2 Substituent (at pyrimidine C4-amino) r2->potency Interacts with solvent-exposed region selectivity Kinase Selectivity r2->selectivity Influences binding to off-targets potency->selectivity properties->potency

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes and Protocols: 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. Due to their smaller size and lower complexity, fragments can explore chemical space more effectively than larger molecules, often resulting in higher hit rates and more efficient lead optimization.

The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for FBDD campaigns.[3] This document provides detailed application notes and protocols for the use of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride, a pyrazole-containing fragment, in the discovery of novel kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-5-methyl-1H-pyrazol-3-amine is presented in the table below. These properties are consistent with the general guidelines for fragment libraries (e.g., "Rule of Three").[4]

PropertyValueSource
Molecular FormulaC₄H₆ClN₃[4]
Molecular Weight131.56 g/mol [4]
XlogP0.9[4]
Hydrogen Bond Donors2PubChem Calculation
Hydrogen Bond Acceptors2PubChem Calculation
Rotatable Bonds0PubChem Calculation

Application in Fragment-Based Drug Discovery

This compound is a valuable fragment for screening against protein kinases. The 3-amino-pyrazole moiety can act as a hinge-binder, mimicking the adenine region of ATP. The methyl and chloro substituents provide vectors for chemical elaboration to explore and exploit nearby pockets within the ATP-binding site, a common strategy in fragment-to-lead optimization.[3][5]

A typical FBDD workflow utilizing this fragment would involve the following stages:

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Hits Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Confirmation Structural Biology Structural Biology Orthogonal Assays->Structural Biology Binding Mode Fragment Merging/Growing Fragment Merging/Growing Structural Biology->Fragment Merging/Growing Structural Insights SAR by Chemistry SAR by Chemistry Fragment Merging/Growing->SAR by Chemistry Iteration Lead Compound Lead Compound SAR by Chemistry->Lead Compound Optimization

A high-level workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign targeting protein kinases are provided below.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Materials:

  • Purified target kinase

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target kinase at a final concentration of 2-5 µM and SYPRO Orange dye at a final dilution of 1:1000 in the screening buffer.

  • Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.

  • Add 0.2 µL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) is considered a preliminary hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding affinity and kinetics of interactions between a ligand and a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target kinase

  • Serial dilutions of this compound in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the fragment in running buffer, typically ranging from low µM to high mM concentrations.

  • Inject the fragment dilutions over the sensor surface at a constant flow rate.

  • Monitor the change in the response units (RU) to generate sensorgrams.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.

Materials:

  • Crystals of the target kinase

  • Soaking solution containing a high concentration of this compound (e.g., 10-50 mM)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Grow high-quality crystals of the target kinase.

  • Transfer the crystals to a drop of soaking solution containing the fragment and incubate for a defined period (minutes to hours).

  • Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data.

  • Process the data and solve the crystal structure to visualize the binding mode of the fragment.

Data Presentation

The following tables present representative data that might be obtained during a FBDD campaign with pyrazole-based fragments against a hypothetical protein kinase.

Table 1: Primary Screening and Hit Validation of Pyrazole Fragments against a Target Kinase

Fragment IDStructurePrimary Screen (DSF) ΔTm (°C)Orthogonal Screen (SPR) KD (µM)
F1 4-chloro-5-methyl-1H-pyrazol-3-amine3.5250
F2 3-amino-5-methylpyrazole2.8480
F3 3-aminopyrazole2.1>1000

Table 2: Structure-Activity Relationship (SAR) of Elaborated Fragments

Compound IDStructureKinase IC50 (µM)Ligand Efficiency (LE)
F1 4-chloro-5-methyl-1H-pyrazol-3-amine>100-
Lead 1.1 (Structure with elaboration at C4-chloro)15.20.35
Lead 1.2 (Structure with elaboration at N1)8.90.38

Signaling Pathway and Binding Mode Visualization

The following diagram illustrates a simplified generic kinase signaling pathway that is often the target of inhibitors developed through FBDD.

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Activates Substrate Protein Substrate Protein Downstream Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to

Simplified representation of a kinase signaling cascade.

The interaction of 4-chloro-5-methyl-1H-pyrazol-3-amine with the ATP-binding site of a target kinase, as might be revealed by X-ray crystallography, can be conceptualized as follows:

Binding_Mode cluster_kinase Kinase ATP-Binding Site cluster_fragment Fragment Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Solvent Exposed Region Solvent Exposed Region Aminopyrazole Core Aminopyrazole Core Aminopyrazole Core->Hinge Region H-bonds Methyl Group Methyl Group Methyl Group->Hydrophobic Pocket 1 van der Waals Chloro Atom Chloro Atom Chloro Atom->Solvent Exposed Region Vector for Elaboration

Conceptual binding mode of the pyrazole fragment in a kinase active site.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns targeting protein kinases. Its favorable physicochemical properties and the proven utility of the aminopyrazole scaffold as a hinge-binder provide a strong foundation for the development of potent and selective kinase inhibitors. The protocols and data presented herein offer a guide for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application of Substituted Pyrazoles in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a foundational structural motif in the development of modern agrochemicals.[1][2][3] Their versatile chemical nature allows for extensive structural modifications, leading to a diverse range of derivatives with potent biological activities against various agricultural pests, including insects, weeds, and fungal pathogens.[1][4][5] This versatility has led to the successful commercialization of numerous pyrazole-based compounds, making them indispensable tools in crop protection and sustainable agriculture.[6][7]

These application notes provide a detailed overview of the use of substituted pyrazoles in agricultural research, summarizing their mechanisms of action, presenting quantitative efficacy data, and offering standardized experimental protocols for their evaluation.

General Workflow for Pyrazole-Based Agrochemical Development

The development of a novel pyrazole-based agrochemical follows a structured pipeline, from initial discovery through to field evaluation. This process involves chemical synthesis, biological screening, and optimization to identify lead compounds with high efficacy and selectivity.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Field Trials a Synthesis of Pyrazole Library b Structural Characterization (NMR, MS) a->b c Primary Biological Screening (In Vitro) b->c d Secondary Screening (Dose-Response) c->d e Greenhouse Trials (Efficacy & Phytotoxicity) d->e f Lead Compound Optimization (SAR) e->f g Field Trials f->g h Commercial Product g->h Product Development

Caption: Workflow for pyrazole agrochemical discovery and development.

Application I: Pyrazole-Based Insecticides

Substituted pyrazoles are highly effective against a broad spectrum of agricultural pests. Their primary modes of action involve disrupting the insect's nervous system or energy metabolism.

Mechanism of Action
  • GABA-gated Chloride Channel Antagonism: Phenylpyrazoles, such as fipronil and ethiprole, act as noncompetitive antagonists of the γ-aminobutyric acid (GABA) receptor.[8][9] By blocking the GABA-gated chloride channels in insect neurons, they prevent the influx of chloride ions, which leads to hyperexcitation of the central nervous system, followed by paralysis and death.[10] This target site provides selective toxicity as the affinity for insect GABA receptors is much higher than for mammalian receptors.[10]

  • Mitochondrial Respiration Inhibition: Some pyrazole insecticides function by inhibiting mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), which disrupts the formation of ATP, the cell's primary energy currency.[11][12] This leads to cellular energy depletion and eventual death of the insect.

  • Ryanodine Receptor (RyR) Modulation: A newer class of pyrazole amide insecticides, such as chlorantraniliprole, targets the insect's ryanodine receptors.[13] This causes an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and cessation of feeding.

G pyrazole Phenylpyrazole Insecticide (e.g., Fipronil) gaba_receptor GABA Receptor (Chloride Channel) pyrazole->gaba_receptor blocks cl_channel Chloride Ion (Cl-) Channel Blocked gaba_receptor->cl_channel prevents opening of gaba GABA gaba->gaba_receptor binds to neuron Postsynaptic Neuron cl_channel->neuron no Cl- influx result Hyperexcitation -> Paralysis -> Death neuron->result

Caption: Mechanism of phenylpyrazole insecticides on GABA receptors.

Quantitative Data: Insecticidal Efficacy

The following table summarizes the lethal concentration (LC50) values of various substituted pyrazoles against common insect pests.

Compound Class/NameTarget PestLC50 Value (µg/mL)Reference(s)
Pyrazole Schiff Base (3f)Termites0.001[14][15]
Pyrazole Schiff Base (3d)Termites0.006[14][15]
Fipronil (Reference)Termites0.038[14][15]
Pyrazole Conjugate (6h)Locusts47.68[14][15]
Fipronil (Reference)Locusts63.09[14][15]
Pyrazole Derivative (7)Culex pipiens (Lab)180.35[16]
Pyrazole Derivative (5)Culex pipiens (Lab)222.87[16]
Experimental Protocol: Evaluation of Insecticidal Activity (Larval Bioassay)

This protocol is adapted for testing the efficacy of pyrazole compounds against mosquito larvae, such as Culex pipiens.[16]

  • Test Organism Rearing:

    • Maintain a colony of the target insect (e.g., Culex pipiens) under controlled laboratory conditions (27 ± 2°C, 80 ± 10% RH).[17]

    • Use 2nd and 4th instar larvae for bioassays to ensure uniform susceptibility.[18]

  • Preparation of Test Solutions:

    • Dissolve the synthesized pyrazole compound in an appropriate solvent (e.g., acetone) to create a stock solution.

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 50, 100, 200, 300 µg/mL).

    • A control group should be prepared using only the solvent. A positive control with a known insecticide (e.g., fipronil) is also recommended.[17]

  • Bioassay Procedure:

    • Place 25 larvae into beakers or cups containing 100 mL of dechlorinated water.

    • Add 1 mL of the respective test solution to each beaker. Each concentration should be replicated at least three times.

    • Provide a small amount of larval food.

  • Data Collection and Analysis:

    • Record larval mortality at 24 and 48 hours post-treatment.[16] Larvae are considered dead if they are immobile and do not respond to probing.

    • If control mortality is between 5-20%, correct the observed mortality using Abbott's formula.[17] If control mortality exceeds 20%, the test is invalid and should be repeated.

    • Calculate the LC50 and LC90 values using probit analysis.[17][18]

Application II: Pyrazole-Based Herbicides

Pyrazole derivatives are crucial in weed management, with several commercial products targeting essential plant-specific biochemical pathways.

Mechanism of Action
  • HPPD Inhibition: A major class of pyrazole herbicides, including pyrasulfotole and topramezone, inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][19] HPPD is vital for the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a depletion of these essential molecules, causing characteristic bleaching of new plant tissues and subsequent plant death.[1]

  • ALS Inhibition: Other pyrazole-containing herbicides, particularly in the sulfonylurea class, act by inhibiting acetolactate synthase (ALS).[20] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Blocking this pathway halts protein synthesis and cell division, ultimately killing the weed.

  • Photosynthetic Electron Transport Inhibition: Some pyrazole derivatives have been shown to inhibit the photosynthetic electron transport chain at the photosystem II (PSII) level, preventing the plant from converting light energy into chemical energy.[21]

G tyrosine Tyrosine hppd HPPD Enzyme tyrosine->hppd substrate for plastoquinone Plastoquinone & Tocopherol Biosynthesis hppd->plastoquinone required for pyrazole Pyrazole Herbicide pyrazole->hppd inhibits carotenoids Carotenoid Synthesis plastoquinone->carotenoids protects chlorophyll via result Chlorophyll Destruction (Bleaching) -> Death carotenoids->result lack of protection leads to G succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh substrate for etc Electron Transport Chain sdh->etc donates electrons to pyrazole Pyrazole Carboxamide Fungicide (SDHI) pyrazole->sdh inhibits atp ATP Production etc->atp drives result Spore Germination & Mycelial Growth Inhibited atp->result lack of ATP leads to

References

Application Notes and Protocols: 4-chloro-5-methyl-1H-pyrazol-3-amine HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride as a versatile building block in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential as kinase inhibitors. The protocols provided are detailed methodologies for key synthetic transformations.

Introduction

4-chloro-5-methyl-1H-pyrazol-3-amine HCl is a valuable bifunctional reagent in organic synthesis. The presence of a nucleophilic amino group, a reactive chloro substituent, and two nitrogen atoms within the pyrazole ring allows for a variety of chemical transformations. This building block is particularly significant in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are core structures in many biologically active compounds. The derivatives of this pyrazole have shown potent inhibitory activity against various protein kinases, making them attractive scaffolds for the development of novel therapeutics in oncology and immunology.

Key Applications in the Synthesis of Kinase Inhibitors

Derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine are instrumental in the synthesis of inhibitors for several important kinase targets, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[1] Small molecule inhibitors targeting FLT3 have shown clinical efficacy. The pyrazole scaffold serves as a key component in the design of such inhibitors.

  • Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is a crucial enzyme in the signaling pathways of immune cells, particularly B-cells.[2] Its overactivity is implicated in various B-cell malignancies. The pyrazolo[1,5-a]pyrimidine core, synthesized from aminopyrazoles, is a privileged structure for the development of selective PI3Kδ inhibitors.[2][3]

Data Presentation

The following tables summarize representative quantitative data for reactions involving aminopyrazole building blocks, leading to the formation of biologically active compounds.

Disclaimer: The following data is based on reactions with analogous aminopyrazole starting materials due to the limited availability of specific data for 4-chloro-5-methyl-1H-pyrazol-3-amine HCl. These values should be considered as representative examples.

Table 1: Representative Yields for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Starting AminopyrazoleReagentReaction TypeProductYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateCyclocondensation2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[2]
5-Amino-3-methylpyrazoleEthyl acetoacetateCyclocondensation2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-olNot specified[4]
4-Bromo-1H-pyrazol-5-aminePhenylboronic acidSuzuki-Miyaura Coupling4-Phenyl-1H-pyrazol-5-amine77-90[5]

Table 2: Biological Activity of Kinase Inhibitors Derived from Aminopyrazole Scaffolds

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrazolo[1,5-a]pyrimidinePI3Kδ18 - 1892-[3]
1H-pyrazole-3-carboxamideFLT30.089-[1][6]
1H-pyrazole-3-carboxamideCDK20.719-[6]
1H-pyrazole-3-carboxamideCDK40.770-[6]
Pyrimidine-4,6-diamineFLT313.9-[7]

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for analogous compounds and should be optimized for reactions starting with 4-chloro-5-methyl-1H-pyrazol-3-amine HCl.

Protocol 1: Synthesis of a 2,5-Dimethyl-7-substituted-pyrazolo[1,5-a]pyrimidine via Cyclocondensation

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine ring system through the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 4-chloro-5-methyl-1H-pyrazol-3-amine HCl reaction Reflux mixture start1->reaction start2 Acetylacetone start2->reaction start3 Ethanol (solvent) start3->reaction start4 Piperidine (catalyst) start4->reaction workup1 Cool to room temperature reaction->workup1 workup2 Collect precipitate by filtration workup1->workup2 workup3 Wash with cold ethanol workup2->workup3 workup4 Dry under vacuum workup3->workup4 product 7-chloro-2,5,6-trimethylpyrazolo[1,5-a]pyrimidine workup4->product

Caption: Workflow for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Absolute Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • To a solution of this compound in absolute ethanol, add acetylacetone.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Chloro-pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the 4-position of a pyrazole-derived scaffold. This is a common strategy to build molecular complexity.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 4-Chloro-pyrazolo[1,5-a]pyrimidine derivative reaction Heat under inert atmosphere start1->reaction start2 Arylboronic acid start2->reaction start3 Pd(PPh3)4 (catalyst) start3->reaction start4 Na2CO3 (base) start4->reaction start5 DME/Water (solvent) start5->reaction workup1 Cool to room temperature reaction->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product 4-Aryl-pyrazolo[1,5-a]pyrimidine derivative workup4->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • 2M Aqueous sodium carbonate solution

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a reaction vessel, combine the 4-chloro-pyrazolo[1,5-a]pyrimidine derivative, arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add DME and the aqueous sodium carbonate solution.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-pyrazolo[1,5-a]pyrimidine derivative.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from the 4-chloro-5-methyl-1H-pyrazol-3-amine HCl building block.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (derived from aminopyrazole) Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Effects Cell Proliferation, Survival, and Trafficking mTOR->Effects Inhibitor PI3Kδ Inhibitor (derived from aminopyrazole) Inhibitor->PI3Kd

Caption: Simplified PI3Kδ signaling pathway in B-cells and the point of inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. This core structure is integral to numerous FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities.[1][2] These activities frequently arise from the ability of pyrazole-based compounds to act as potent inhibitors of key cellular enzymes, particularly protein kinases, which play critical roles in cellular signaling.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a primary focus for drug discovery.[3] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of pyrazole derivatives to identify promising lead compounds for further therapeutic development.[1]

This document provides detailed application notes and protocols for the development of assays to screen pyrazole-based compounds, with a focus on kinase inhibition and cell-based antiproliferative activity.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the specific signaling pathways modulated by pyrazole compounds is crucial for designing relevant screening assays and interpreting the resulting data. Two of the most significant pathways often targeted by pyrazole-based kinase inhibitors are the Cyclin-Dependent Kinase (CDK)/Rb pathway and the Janus Kinase (JAK)/STAT pathway.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[4] In many cancers, these pathways are deregulated, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[4]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb (Inactive) Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb E2F E2F Rb_E2F->E2F releases G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various inflammatory diseases and cancers. Pyrazole-based JAK inhibitors can block this pathway, reducing the inflammatory response and inhibiting the growth of cancer cells.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates pSTAT p-STAT (active) STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits Screening_Workflow Start Start: Pyrazole Compound Library Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™, HTRF) Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Hits Inactive Inactive Compounds Primary_Screen->Inactive Non-Hits Cell_Viability Cell-Based Assay: Antiproliferative Activity (MTT) Dose_Response->Cell_Viability Potent Hits Target_Engagement Mechanism of Action: Target Engagement (Western Blot) Cell_Viability->Target_Engagement Active in Cells Not_Potent Not Potent in Cells Cell_Viability->Not_Potent Inactive in Cells Lead_Compound Lead Compound Identification Target_Engagement->Lead_Compound On-Target Activity

References

Application Notes and Protocols for N-Alkylation of 4-chloro-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, particularly in the field of medicinal chemistry, where the pyrazole scaffold is a common feature in many pharmaceutical agents.[1][2] The regioselective introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly influence the biological activity of the resulting molecules.[3] This document provides a detailed protocol for the N-alkylation of 4-chloro-5-methyl-1H-pyrazol-3-amine, a versatile building block in drug discovery.

The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-chloro-5-methyl-1H-pyrazol-3-amine, can potentially yield two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1][3] Steric hindrance and the electronic properties of the substituents on the pyrazole ring play a crucial role in directing the alkylation to a specific nitrogen atom. This protocol provides a general method for N-alkylation and discusses considerations for controlling regioselectivity.

General Protocol: Base-Mediated N-Alkylation

This protocol describes a general and widely applicable method for the N-alkylation of 4-chloro-5-methyl-1H-pyrazol-3-amine using an alkyl halide in the presence of a base.[3][4]

Materials:

  • 4-chloro-5-methyl-1H-pyrazol-3-amine

  • Anhydrous N,N-Dimethylformamide (DMF) or anhydrous Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at a temperature between room temperature and 80 °C. The optimal temperature and reaction time will depend on the specific alkylating agent and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If NaH was used, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

  • Characterize the product(s) by NMR and mass spectrometry to determine the yield and regioselectivity.

Table 1: Summary of Reaction Parameters for N-Alkylation

ParameterRecommended RangeNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may be possible but could affect solubility.
Base Equivalents 1.2 - 2.0 eqNaH is a stronger base and typically used in smaller excess than K₂CO₃.[3][4]
Alkylating Agent Equiv. 1.0 - 1.2 eqA slight excess is used to ensure complete consumption of the starting material.[3]
Temperature Room Temp. - 80 °CHigher temperatures may be required for less reactive alkylating agents.[3]
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.[3]

Alternative Protocol: Acid-Catalyzed N-Alkylation

An alternative approach for N-alkylation involves the use of trichloroacetimidates as alkylating agents under acidic conditions.[5][6] This method can sometimes offer different regioselectivity compared to base-mediated protocols.

Materials:

  • 4-chloro-5-methyl-1H-pyrazol-3-amine

  • Alkyl trichloroacetimidate

  • Anhydrous 1,2-dichloroethane (DCE)

  • Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and the Brønsted acid catalyst (0.2 eq).[6]

  • Add anhydrous DCE to achieve a concentration of approximately 0.25 M.[6]

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

experimental_workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis A 1. Add 4-chloro-5-methyl-1H-pyrazol-3-amine to a dry flask under inert atmosphere B 2. Add anhydrous solvent (DMF or MeCN) A->B C 3. Add base (K2CO3 or NaH) B->C D 4. Stir for 30 minutes C->D E 5. Add alkylating agent D->E F 6. Stir at appropriate temperature (RT - 80°C) E->F G 7. Monitor reaction by TLC or LC-MS F->G H 8. Quench reaction (if necessary) G->H I 9. Dilute with water and extract with ethyl acetate H->I J 10. Wash with brine, dry, and concentrate I->J K 11. Purify by flash column chromatography J->K L 12. Characterize product(s) (NMR, MS) K->L regioselectivity Regioselectivity in N-Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products start 4-chloro-5-methyl-1H-pyrazol-3-amine + Alkyl Halide conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, MeCN) Temperature start->conditions product1 N1-alkylated product conditions->product1 Major/Minor product2 N2-alkylated product conditions->product2 Major/Minor

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 4-chloro-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based anti-inflammatory agents, utilizing 4-chloro-5-methyl-1H-pyrazol-3-amine as a key starting material. The protocols detailed below are based on established methodologies for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical target in the development of novel anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3][4] By selectively targeting COX-2 over the constitutive COX-1 isoform, it is possible to mitigate the inflammatory response while minimizing the risk of gastrointestinal complications associated with the inhibition of COX-1.[3]

This document outlines the synthesis of a potent class of anti-inflammatory agents, the pyrazolo[1,5-a]pyrimidines, through the condensation of 4-chloro-5-methyl-1H-pyrazol-3-amine with a suitable 1,3-dicarbonyl compound. The resulting compounds can be evaluated for their selective COX-2 inhibitory activity using in vitro and in vivo models.

Data Presentation

The following table summarizes the in vitro and in vivo anti-inflammatory activities of a representative pyrazolo[1,5-a]pyrimidine derivative synthesized from a 3-aminopyrazole precursor, demonstrating the potential of this chemical class.

Compound IDIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg)
10f >1000.0455

Data adapted from Almansa et al., 2001.[3]

Experimental Protocols

Synthesis of 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine from 4-chloro-5-methyl-1H-pyrazol-3-amine

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine via the reaction of 4-chloro-5-methyl-1H-pyrazol-3-amine with acetylacetone (pentane-2,4-dione).

Materials:

  • 4-chloro-5-methyl-1H-pyrazol-3-amine

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), as markers for COX-2 and COX-1 activity, respectively, in human whole blood.

Materials:

  • Fresh human venous blood from healthy volunteers

  • Test compound dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Heparin (anticoagulant)

  • Phosphate Buffered Saline (PBS)

  • PGE₂ and TXB₂ ELISA kits

Procedure:

COX-2 Assay:

  • Draw fresh blood into heparinized tubes.

  • Aliquot the blood into tubes containing the test compound at various concentrations or vehicle (DMSO).

  • Incubate for 30 minutes at 37°C.

  • Add LPS (10 µg/mL final concentration) to induce COX-2 expression.

  • Incubate for 24 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the PGE₂ concentration in the plasma using a commercial ELISA kit.

COX-1 Assay:

  • Draw fresh blood into non-heparinized tubes to allow for clotting.

  • Aliquot the blood into tubes containing the test compound at various concentrations or vehicle (DMSO).

  • Incubate for 1 hour at 37°C to allow for blood clotting and subsequent platelet activation.

  • Centrifuge the samples to separate the serum.

  • Measure the TXB₂ concentration in the serum using a commercial ELISA kit.

Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound suspension (e.g., in 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Visualizations

Synthesis_Workflow start Start: 4-chloro-5-methyl-1H-pyrazol-3-amine reaction Cyclocondensation (Reflux in Acetic Acid) start->reaction reagent Acetylacetone (Pentane-2,4-dione) reagent->reaction product Crude Pyrazolo[1,5-a]pyrimidine reaction->product purification Column Chromatography product->purification final_product Pure Anti-inflammatory Agent purification->final_product

Caption: Synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine anti-inflammatory agents.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesized Compound cox_assay Human Whole Blood Assay (COX-1 & COX-2) invitro_start->cox_assay ic50 Determine IC50 Values cox_assay->ic50 invivo_start Active Compound ic50->invivo_start Select Lead Compound edema_assay Carrageenan-Induced Paw Edema in Rats invivo_start->edema_assay inhibition Measure % Inhibition edema_assay->inhibition

Caption: Experimental workflow for the biological evaluation of synthesized compounds.

Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) membrane Cell Membrane Phospholipids inflammatory_stimuli->membrane activates arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 pla2 Phospholipase A2 pgh2 Prostaglandin H2 arachidonic_acid->pgh2 COX-2 cox2 COX-2 (Inducible) pge2 Prostaglandin E2 (PGE2) pgh2->pge2 PGES pges Prostaglandin E Synthase inflammation Inflammation (Pain, Fever, Swelling) pge2->inflammation mediates inhibitor Pyrazolo[1,5-a]pyrimidine (Synthesized Agent) inhibitor->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and the target of inhibition.

References

Application Notes and Protocols for the Quantification of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is a substituted pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. Accurate and precise quantification of this compound is essential for quality control during synthesis, formulation development, stability studies, and preclinical research.

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed for the precise and accurate quantification of this compound. This method is suitable for routine analysis and quality control purposes.[1]

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and acidified water. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The hydrochloride salt of the amine is expected to be protonated at acidic pH, which can sometimes lead to peak tailing on silica-based columns. The use of a modern, end-capped C18 column and an acidic mobile phase with an ion-pairing agent (trifluoroacetic acid) helps to ensure good peak shape and retention.[2] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Trifluoroacetic acid (TFA), analytical grade.

  • This compound reference standard.

Experimental Protocol

1.3.1. Chromatographic Conditions

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% TFA in Water (v/v)
Gradient or Isocratic to be optimized
(A plausible starting point is 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm
Column Temp. 30 °C
Run Time 10 minutes

1.3.2. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% TFA in water solution by adding 1.0 mL of TFA to 1 L of HPLC grade water. Mix thoroughly. The mobile phase is then prepared by mixing this solution with acetonitrile in the desired ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3.3. Sample Preparation

  • Bulk Drug: Accurately weigh a quantity of the bulk drug, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.

  • Formulations: Extract a known amount of the formulation with a suitable solvent. The extract may require further cleanup using solid-phase extraction (SPE) to remove excipients.[3] Dilute the final extract with the mobile phase to a concentration within the calibration range.

  • Filter all sample solutions through a 0.45 µm syringe filter prior to injection.

1.3.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Data Presentation: Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for a validated method.[1]

Validation ParameterTypical Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Robustness Robust

UV-Vis Spectrophotometric Method

For routine analysis where a simpler, high-throughput method is required and the sample matrix is not complex, UV-Vis spectrophotometry can be employed.

Principle

This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorbance (λmax). The concentration is determined by comparing the absorbance of the sample solution to a standard calibration curve.

Instrumentation and Materials
  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Methanol, analytical grade.

  • This compound reference standard.

Experimental Protocol

2.3.1. Determination of λmax

  • Prepare a 10 µg/mL solution of this compound in methanol.

  • Scan the solution from 400 nm to 200 nm against a methanol blank.

  • Determine the wavelength of maximum absorbance (λmax). A plausible λmax for pyrazole derivatives is in the range of 230-260 nm.[4]

2.3.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 100 mL with methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations for the calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

2.3.3. Sample Preparation

  • Prepare a sample solution in methanol, ensuring the final concentration falls within the range of the calibration curve.

  • Filter the solution if it contains any particulate matter.

2.3.4. Procedure

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as a blank.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation: Method Validation Summary
Validation ParameterTypical Result
λmax ~230 nm
Linearity Range 2 - 12 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (ε) To be determined

Visualization

Analytical Method Development and Validation Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical compound.[4][5]

Analytical_Method_Workflow cluster_validation Validation Parameters start Define Analytical Target Profile (ATP) lit_review Literature Review & Analyte Characterization start->lit_review method_selection Select Analytical Technique (e.g., HPLC, UV-Vis) lit_review->method_selection initial_dev Initial Method Development (Column, Mobile Phase, etc.) method_selection->initial_dev optimization Method Optimization (Systematic Approach, DoE) initial_dev->optimization pre_validation Pre-Validation Check (System Suitability) optimization->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation routine_use Routine QC Analysis validation->routine_use spec Specificity validation->spec lifecycle Method Lifecycle Management routine_use->lifecycle lin Linearity & Range acc Accuracy prec Precision lod_loq LOD & LOQ robust Robustness

Caption: Workflow for Analytical Method Development and Validation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-chloro-5-methyl-1H-pyrazol-3-amine?

A1: The synthesis of 3-aminopyrazoles often involves the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives. For 4-chloro-5-methyl-1H-pyrazol-3-amine, a plausible route involves the reaction of a chlorinated β-ketonitrile with hydrazine hydrate. The resulting aminopyrazole can then be converted to its hydrochloride salt.

Q2: I am observing low yields in my synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine. What are the potential causes and solutions?

A2: Low yields in pyrazole synthesis can arise from several factors.[1] Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the complete consumption of starting materials.[1] The choice and concentration of the catalyst, often an acid or a base, can also significantly impact the yield.[1] Additionally, the formation of side products can consume starting materials and reduce the yield of the desired product.[1]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[2] The regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[2] Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, potentially leading to a different major regioisomer.[2] Careful control of pH and solvent choice can help to favor the formation of the desired regioisomer.[2]

Q4: I am having trouble with the purification of this compound. What are some effective purification strategies?

A4: Purification of pyrazoles can be achieved through various techniques. One common method involves the formation of acid addition salts, such as the hydrochloride salt, which can facilitate crystallization and isolation of the pure compound.[3] The crude pyrazole can be dissolved in a suitable organic solvent and treated with an equimolar amount of an inorganic or organic acid to precipitate the corresponding salt.[3] Recrystallization from an appropriate solvent system can further enhance purity.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Verify the purity and reactivity of starting materials (e.g., β-ketonitrile, hydrazine hydrate). Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
Incorrect Solvent Experiment with different solvents of varying polarity. Protic solvents like ethanol or acetic acid are commonly used for pyrazole synthesis.
Inappropriate Catalyst If using a catalyst, screen different acids (e.g., HCl, H₂SO₄, acetic acid) or bases (e.g., NaOH, NaOEt) and optimize their concentration.
Atmospheric Moisture For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Side Reactions The formation of unwanted side products can significantly reduce the yield.[1] Analyze the reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide insights into competing reaction pathways.
Over-reaction or Decomposition Reduce the reaction temperature or time. Monitor the reaction closely to stop it once the starting material is consumed.
Oxidation of the Product If the product is sensitive to air, conduct the reaction and work-up under an inert atmosphere.
Hydrolysis of the Chloro Group In the presence of water or strong nucleophiles, the chloro substituent may be susceptible to hydrolysis. Ensure anhydrous conditions and use non-nucleophilic bases if necessary.
Diazotization of the Amino Group In the presence of nitrous acid (formed from nitrites and acid), the 3-amino group can undergo diazotization, leading to undesired diazonium salts which can further react. Avoid sources of nitrites in the reaction.

Experimental Protocols

Representative Protocol for the Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine

Disclaimer: This is a general, representative protocol based on common methods for pyrazole synthesis and should be adapted and optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Formation of Hydrochloride Salt: Dissolve the purified 4-chloro-5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., isopropanol, diethyl ether). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) while stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

experimental_workflow start Start reagents Dissolve β-ketonitrile in solvent start->reagents hydrazine Add Hydrazine Hydrate reagents->hydrazine reflux Reflux Reaction Mixture hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Cool and Isolate Crude Product monitor->workup Complete purification Purify by Recrystallization or Chromatography workup->purification hcl_salt Form Hydrochloride Salt purification->hcl_salt isolate_final Isolate and Dry Final Product hcl_salt->isolate_final end End isolate_final->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield Yes impurities Impurities Present start->impurities Yes check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_catalyst Optimize Catalyst low_yield->optimize_catalyst analyze_byproducts Analyze Byproducts (LC-MS) impurities->analyze_byproducts inert_atmosphere Use Inert Atmosphere impurities->inert_atmosphere Suspected Oxidation modify_workup Modify Work-up/Purification analyze_byproducts->modify_workup

Caption: A logical troubleshooting workflow for common issues in pyrazole synthesis.

signaling_pathway cluster_reactants Reactants ketonitrile β-Ketonitrile intermediate Hydrazone Intermediate ketonitrile->intermediate hydrazine Hydrazine hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Aminopyrazole cyclization->product

Caption: A simplified reaction pathway for the formation of a 3-aminopyrazole ring.

References

optimizing solubility of substituted pyrazole amines in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Substituted Pyrazole Amine Solubility

Welcome to the technical support center for optimizing the solubility of substituted pyrazole amines. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my substituted pyrazole amine?

A1: The solubility of pyrazole derivatives is governed by a combination of factors related to both the molecule's structure and the solvent's properties. Key factors include:

  • Molecular Structure: The nature and position of substituents on the pyrazole ring dramatically affect polarity, crystal lattice energy, and intermolecular forces.[1] For instance, adding polar functional groups like hydroxyl (-OH) or amino (-NH2) can increase polarity and potential for hydrogen bonding, often improving solubility in polar solvents.[1][2]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to a more stable crystal lattice, which requires more energy to break, thus lowering solubility.[1]

  • Solvent Choice: The principle of "like dissolves like" is crucial. Polar pyrazole amines tend to dissolve better in polar solvents (e.g., DMSO, DMF, ethanol), while non-polar derivatives are more soluble in non-polar organic solvents.[2][3]

  • Temperature: For most compounds, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[1][3] However, be cautious of potential compound degradation at elevated temperatures.[1]

  • pH (for aqueous solutions): If your compound has ionizable acidic or basic groups, the pH of the solution can significantly impact solubility by forming more soluble salt species.[1][2]

Q2: Which organic solvents are commonly used for substituted pyrazole amines?

A2: A range of organic solvents are used, depending on the specific derivative's polarity. Common choices include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for highly polar or crystalline pyrazole amines that are difficult to dissolve in other solvents.[4]

  • Alcohols: Ethanol and methanol are effective for many pyrazole derivatives and are often used in reactions and recrystallizations.[3][5]

  • Nitriles: Acetonitrile is another common solvent used in both synthesis and analysis of pyrazole compounds.[5][6]

  • Chlorinated Solvents: Dichloromethane (DCM) may be suitable for less polar derivatives.[7]

  • Ethers: Solvents like Tetrahydrofuran (THF) and 1,4-dioxane are also employed, sometimes as co-solvents.[1]

Q3: My compound is precipitating out of the reaction mixture. What should I do?

A3: Premature precipitation suggests that the compound's concentration has exceeded its solubility limit under the current reaction conditions. To address this, consider the following:

  • Increase Temperature: Gently warming the reaction mixture can often increase the compound's solubility.[1]

  • Solvent Screening: Your starting material or product may be poorly soluble in the chosen solvent. Perform a small-scale solvent screening to find a more suitable solvent or a co-solvent system.[1]

  • Adjust Concentration: Lowering the concentration of reactants can prevent the product from reaching its saturation point prematurely.[1]

  • Use a Co-solvent: Adding a small amount of a "good" solvent (one in which your compound is highly soluble, like DMSO or DMF) to the primary reaction solvent can help maintain solubility.[1]

Troubleshooting Guide: Poor Solubility During Sample Preparation

Issue: My substituted pyrazole amine does not dissolve sufficiently in the desired solvent for my assay.

Follow this step-by-step troubleshooting workflow to address poor solubility.

G start Start: Compound Insoluble in Chosen Solvent step1 Step 1: Apply Mechanical Energy - Vortex for 2-5 min - Sonicate in a water bath for 5-10 min start->step1 check1 Is it soluble? step1->check1 step2 Step 2: Apply Thermal Energy - Warm solution to 37-50°C for 15-30 min (Check compound stability first) check1->step2 No end_s Success: Compound is Solubilized check1->end_s Yes check2 Is it soluble? step2->check2 step3 Step 3: Prepare a Concentrated Stock in a Stronger Solvent - Use DMSO or DMF check2->step3 No check2->end_s Yes check3 Is it soluble? step3->check3 step4 Step 4: Use a Co-Solvent System - Dissolve in minimal 'good' solvent (e.g., DMSO) - Dilute with 'poor' solvent (e.g., assay buffer) check3->step4 Yes end_f Failure: Re-evaluate Compound or Formulation Strategy (e.g., salt formation, structural modification) check3->end_f No step4->end_s

Caption: Troubleshooting workflow for poor pyrazole amine solubility.

Data Presentation: Solubility of Exemplar Pyrazole Amines

The following table provides illustrative solubility data for a series of hypothetical substituted pyrazole amines in common organic solvents. This data is intended for comparison purposes to demonstrate how different substituents and solvents can influence solubility.

Compound IDSubstituent at R¹Substituent at R²SolventSolubility (mg/mL) at 25°C
PA-001-H-NH₂DMSO> 50
PA-001-H-NH₂Ethanol15.2
PA-001-H-NH₂Acetonitrile5.8
PA-002-Phenyl-NH₂DMSO22.5
PA-002-Phenyl-NH₂DMF30.1
PA-002-Phenyl-NH₂Ethanol2.1
PA-003-4-Chlorophenyl-NH-acetylDMSO8.5
PA-003-4-Chlorophenyl-NH-acetylTHF12.0
PA-003-4-Chlorophenyl-NH-acetylDichloromethane4.3
PA-004-tert-Butyl-NH₂DMSO> 50
PA-004-tert-Butyl-NH₂Ethanol25.7
PA-004-tert-Butyl-NH₂Acetonitrile18.4

Note: This data is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To identify a suitable solvent or co-solvent system for a substituted pyrazole amine.

Materials:

  • Substituted pyrazole amine compound

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Sonicator

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Weigh approximately 2-5 mg of the pyrazole amine compound into several separate, labeled glass vials.[8]

  • Add a starting volume (e.g., 100 µL) of the first chosen solvent to the first vial.

  • Vortex the vial vigorously for 2 minutes.[8] Visually inspect for undissolved solid against a contrasting background.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes.[9] Re-inspect.

  • If the compound remains insoluble, add another aliquot of solvent (e.g., 100 µL) and repeat steps 3-4.

  • Continue adding solvent in a stepwise manner until the compound dissolves or a maximum practical volume is reached.

  • Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility (in mg/mL).

  • Repeat this process for each solvent to be tested.

G cluster_prep Preparation cluster_process Dissolution Process cluster_decision Analysis & Decision weigh 1. Weigh 2-5 mg of Compound add_solvent 2. Add Initial Solvent Volume weigh->add_solvent vortex 3. Vortex (2 min) add_solvent->vortex inspect1 4. Visually Inspect vortex->inspect1 sonicate 5. Sonicate (5 min) inspect1->sonicate inspect2 6. Visually Inspect sonicate->inspect2 check Is Compound Dissolved? inspect2->check record 8. Record Volume & Calculate Solubility check->record Yes add_more_solvent 7. Add More Solvent check->add_more_solvent No add_more_solvent->vortex

Caption: Experimental workflow for solubility screening.

References

Technical Support Center: Synthesis of 4-Chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

A plausible synthetic pathway for this compound involves two primary stages: the initial synthesis of the pyrazole core, 5-methyl-1H-pyrazol-3-amine, followed by its chlorination. Impurities can be introduced at either of these key stages.

Q1: What are the most common impurities I might encounter during the synthesis?

A1: The most common impurities can be categorized based on their origin in the synthetic process. These include:

  • Regioisomers: Primarily the formation of 3-methyl-1H-pyrazol-5-amine during the initial pyrazole synthesis.

  • Unreacted Starting Materials: Residual 5-methyl-1H-pyrazol-3-amine that was not fully chlorinated.

  • Over-chlorinated Byproducts: Dichlorinated pyrazole species can form if the chlorination reaction is not carefully controlled.

  • Residual Reagents and Solvents: Traces of the chlorinating agent (e.g., N-chlorosuccinimide) and reaction solvents may remain in the final product.

Q2: My final product shows an unexpected isomer by NMR/LC-MS. What is the likely cause and how can I avoid it?

A2: The most probable isomeric impurity is the regioisomer, 3-methyl-1H-pyrazol-5-amine, which forms during the initial cyclization to create the pyrazole ring. The reaction of a non-symmetrical 1,3-dicarbonyl equivalent with hydrazine can lead to a mixture of regioisomers.

Troubleshooting:

  • Reaction Conditions: The regioselectivity of pyrazole formation can be highly dependent on the reaction solvent and temperature. Consider screening different solvents to optimize the formation of the desired 5-methyl isomer.

  • Starting Materials: The choice of starting materials for the pyrazole synthesis can influence the isomeric ratio. If possible, explore alternative precursors that may offer better regioselectivity.

  • Purification: Careful purification of the 5-methyl-1H-pyrazol-3-amine intermediate before chlorination is crucial. Crystallization is often an effective method to separate regioisomers.

Q3: I am observing a product with a higher molecular weight than expected, suggesting over-chlorination. How can I prevent this?

A3: Over-chlorination, leading to dichlorinated pyrazole impurities, occurs when the chlorinating agent is too reactive or used in excess. N-chlorosuccinimide (NCS) is a common reagent for this step.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary for complete conversion, but large excesses should be avoided. A good starting point is 1.05 to 1.1 equivalents of NCS.

  • Reaction Temperature: Perform the chlorination at a controlled, and often low, temperature to moderate the reaction rate and improve selectivity.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize over-reaction.

Q4: How can I effectively remove unreacted 5-methyl-1H-pyrazol-3-amine from my final product?

A4: Residual starting material can often be removed through purification of the final hydrochloride salt.

Troubleshooting:

  • Crystallization: Recrystallization of the this compound product is a highly effective method for purification. The difference in solubility between the chlorinated product and the unchlorinated precursor in a given solvent system can be exploited to achieve high purity.

  • Solvent Selection: Experiment with different solvent systems for crystallization. A common approach is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then cool it down to induce crystallization, leaving impurities behind in the mother liquor.

Q5: What analytical methods are recommended for assessing the purity of my final product and identifying these impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is an excellent method for quantifying the purity of the main component and detecting both isomeric and chlorinated impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the desired product and for identifying the presence of isomers and other byproducts. The chemical shifts and coupling patterns will be distinct for each compound.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or as a standalone technique, MS can confirm the molecular weights of the product and any impurities, which is particularly useful for identifying over-chlorinated species.

Experimental Protocols

A general experimental protocol for the synthesis is outlined below. Note that specific conditions may need to be optimized for your particular setup and scale.

Protocol 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

This reaction is commonly achieved through the condensation of a β-ketonitrile, such as 3-oxobutanenitrile, with hydrazine hydrate.

  • To a solution of 3-oxobutanenitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by crystallization to separate it from the regioisomeric impurity.

Protocol 2: Chlorination of 5-methyl-1H-pyrazol-3-amine

  • Dissolve the purified 5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to a controlled temperature (e.g., 0-5 °C).

  • Add N-chlorosuccinimide (NCS) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at the controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and work up as appropriate (e.g., washing with aqueous solutions to remove succinimide).

  • Isolate the crude product.

Protocol 3: Formation of the Hydrochloride Salt and Purification

  • Dissolve the crude 4-chloro-5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) dropwise to precipitate the hydrochloride salt.

  • Collect the solid by filtration and wash with a cold solvent.

  • For further purification, recrystallize the hydrochloride salt from an appropriate solvent system.

Visualizing the Synthetic Workflow and Potential Impurities

The following diagrams illustrate the general synthetic workflow and the points at which common impurities may arise.

Synthesis_Workflow Start Starting Materials (e.g., 3-Oxobutanenitrile, Hydrazine) Pyrazolamine 5-methyl-1H-pyrazol-3-amine (Intermediate) Start->Pyrazolamine Cyclization Chlorination Chlorination (e.g., with NCS) Pyrazolamine->Chlorination FinalProduct 4-chloro-5-methyl-1H-pyrazol-3-amine (Free Base) Chlorination->FinalProduct HCl_Salt 4-chloro-5-methyl-1H-pyrazol-3-amine HCl (Final Product) FinalProduct->HCl_Salt Salt Formation

Caption: A generalized workflow for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl.

Impurity_Formation cluster_main Main Synthetic Pathway Start 5-methyl-1H-pyrazol-3-amine Product 4-chloro-5-methyl-1H-pyrazol-3-amine HCl Start->Product Chlorination & Salt Formation Regioisomer Regioisomer Impurity (3-methyl-1H-pyrazol-5-amine) Start->Regioisomer Forms during precursor synthesis Dichlorinated Over-chlorination Impurity (Dichlorinated Pyrazole) Product->Dichlorinated Side reaction during chlorination UnreactedSM Unreacted Starting Material (5-methyl-1H-pyrazol-3-amine) Product->UnreactedSM Incomplete chlorination

Caption: Potential points of impurity formation during the synthesis.

Quantitative Data Summary

While specific quantitative data for impurity profiles can vary significantly between batches and depend on the exact reaction conditions used, the following table provides a general overview of typical purity levels that are targeted and achievable with good manufacturing practices.

ParameterTarget SpecificationTypical Analytical Method
Assay (purity)≥ 99.0%HPLC-UV
Regioisomer≤ 0.15%HPLC-UV, LC-MS
Dichlorinated Impurities≤ 0.10%HPLC-UV, LC-MS
Unreacted Starting Material≤ 0.20%HPLC-UV
Residual SolventsComplies with ICH Q3CGC-HS

Disclaimer: The information provided in this technical support guide is intended for guidance and informational purposes only. Researchers should always conduct their own risk assessments and optimizations for any chemical synthesis.

Technical Support Center: Purification of Chlorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a complex mixture from my reaction to synthesize a chlorinated pyrazole. What is the best initial purification strategy?

A1: For complex mixtures containing your target chlorinated pyrazole, a multi-step purification strategy is often necessary. The optimal approach depends on the physical properties of your compound and the impurities present.

A common and effective initial strategy involves:

  • Work-up: Start with a suitable aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve washing the organic layer with water, brine, and then drying it over an anhydrous salt like sodium sulfate.[1]

  • Crude Purification: The resulting crude product can then be subjected to column chromatography on silica gel.[2][3][4] This is a versatile technique to separate compounds based on polarity.

A logical workflow for this process is outlined below:

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., Water, Brine Washes) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography pure_product Pure Chlorinated Pyrazole chromatography->pure_product

Caption: Initial Purification Workflow for Chlorinated Pyrazoles.

Q2: My chlorinated pyrazole derivative has very low solubility in common organic solvents. How can I effectively purify it?

A2: Low solubility is a common challenge with pyrazole derivatives.[5] Here are several strategies to address this issue:

  • Solvent Mixtures for Recrystallization: If you can find a solvent in which your compound is sparingly soluble when hot, recrystallization can be an option. Use a minimal amount of a "good" hot solvent to dissolve the compound, and then add a "poor" solvent (an anti-solvent) dropwise until you observe turbidity. Slow cooling should then promote crystallization.[5][6]

  • Column Chromatography with a Stronger Loading Solvent: For column chromatography, you can dissolve your sparingly soluble compound in a small amount of a strong, polar solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[5]

  • Alternative Purification Techniques: If recrystallization and standard column chromatography are not feasible, consider solid-phase extraction (SPE) for impurity removal.[5]

Q3: During recrystallization, my chlorinated pyrazole is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[6] Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[6]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can help promote gradual crystal formation instead of rapid precipitation as an oil.[6]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[6]

  • Use a Seed Crystal: If you have a small amount of the pure solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]

The decision-making process for troubleshooting "oiling out" is illustrated in the following diagram:

G oiling_out Compound is 'Oiling Out' add_solvent Increase Volume of 'Good' Solvent oiling_out->add_solvent slow_cool Ensure Slow Cooling add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent seed_crystal Use a Seed Crystal change_solvent->seed_crystal success Crystals Formed seed_crystal->success

Caption: Troubleshooting "Oiling Out" During Recrystallization.

Q4: I am using column chromatography to purify my chlorinated pyrazole, but I am getting poor separation. What can I do to improve it?

A4: Poor separation in column chromatography can be due to several factors. Here are some optimization strategies:

  • Solvent System (Eluent): The choice of eluent is critical. For chlorinated pyrazoles, which are often moderately polar, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[2] You can adjust the ratio of these solvents to improve separation. Running thin-layer chromatography (TLC) with different solvent systems first will help you determine the optimal eluent for your column.

  • Silica Gel: Ensure you are using the correct mesh size of silica gel for your separation needs. A finer mesh (e.g., 230-400 mesh) will provide higher resolution.

  • Column Loading: Do not overload the column. The amount of crude material should be appropriate for the size of your column.

  • Gradient Elution: If you have a mixture of compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can be more effective than an isocratic elution (using a constant eluent composition).

Data on Common Purification Techniques

The following table summarizes common purification techniques and solvent systems used for various chlorinated pyrazole derivatives, as reported in the literature.

Compound NamePurification MethodSolvent System (Eluent)Reference
3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl Acetate (19:1)[2]
1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl Acetate (19:1)[2]
4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazoleColumn ChromatographyHexane/DCM (3:1)[3]
Di-chlorinated side product of 3,5-dimethyl-1-phenylpyrazoleColumn ChromatographyHexane/DCM (3:1)[3]
Tri-chlorinated side product of 3,5-dimethyl-1-phenylpyrazoleColumn ChromatographyHexane/DCM (3:1)[3]
Pyrazole-4-sulfonamide derivativeColumn ChromatographyNot specified[1]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineRecrystallizationEthanol/DMF[7]

Detailed Experimental Protocols

Protocol 1: Purification of a Chlorinated Pyrazole Derivative by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar chlorinated pyrazole derivative.

Materials:

  • Crude chlorinated pyrazole derivative

  • Silica gel (e.g., 300-400 mesh)[4]

  • Hexane (technical grade, distilled prior to use)[4]

  • Ethyl acetate (analytical grade)[4]

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp[4]

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to pack the silica gel uniformly.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Load the Sample:

    • Dissolve the crude chlorinated pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Carefully add a small amount of eluent to wash the sides of the column and allow it to adsorb.

  • Elute the Column:

    • Carefully fill the column with the eluent.

    • Open the stopcock to begin the elution process.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[4]

  • Isolate the Product:

    • Combine the fractions containing the pure chlorinated pyrazole derivative (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]

Protocol 2: Purification of a Chlorinated Pyrazole Derivative by Recrystallization

This protocol outlines a general procedure for purifying a solid chlorinated pyrazole derivative using a mixed solvent system.

Materials:

  • Crude chlorinated pyrazole derivative

  • A "good" solvent (in which the compound is soluble when hot)

  • A "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble, even when hot)[5]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude chlorinated pyrazole derivative in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]

  • Induce Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity.[5][6]

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[6]

    • For maximum crystal formation, you can place the flask in an ice bath for 20-30 minutes.[6]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[6]

  • Drying:

    • Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of solvent.[6]

References

Technical Support Center: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-chloro-5-methyl-1H-pyrazol-3-amine HCl?

A common and direct approach involves the electrophilic chlorination of the C4 position of 5-methyl-1H-pyrazol-3-amine, which is a commercially available starting material. The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic attack. Following the chlorination, the hydrochloride salt is typically formed by treating the product with HCl in a suitable solvent.

Q2: Which steps are most critical for maximizing the final yield?

The two most critical stages are the chlorination reaction and the subsequent product isolation and purification.

  • Chlorination: This step dictates the initial yield and purity profile. Poor control can lead to incomplete reactions or the formation of undesired byproducts, such as di-chlorinated species. The choice of chlorinating agent and reaction conditions is paramount.

  • Isolation and Purification: The product, being an amine, can be challenging to handle. Yield can be lost during aqueous workups if the product has some water solubility. The final salt formation and crystallization step is also crucial for obtaining a high-purity final product.

Q3: My overall yield is consistently low. What are the most probable causes?

Low overall yield can stem from several factors:

  • Suboptimal Chlorination Conditions: Using an overly aggressive chlorinating agent or incorrect stoichiometry can lead to side product formation.

  • Product Degradation: The product may be unstable under the reaction or workup conditions, especially at elevated temperatures.

  • Inefficient Extraction/Isolation: The product may be partially lost during the workup and extraction phases.

  • Moisture Contamination: Certain chlorinating agents are highly sensitive to moisture, which can quench the reagent and lower the effective yield.

Q4: I am observing multiple spots on my TLC/LC-MS analysis after the chlorination step. What are the likely impurities?

Common impurities include:

  • Unreacted Starting Material: 5-methyl-1H-pyrazol-3-amine.

  • Di-chlorinated Product: 4,4-dichloro or other di-halogenated species, if the reaction conditions are too harsh.

  • Regioisomers: While chlorination at C4 is preferred, minor isomers could form depending on the conditions.

  • Byproducts from Reagent Decomposition: Impurities arising from the breakdown of the chlorinating agent.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion after Chlorination
Potential CauseRecommended Solution
Insufficient Reactivity of Chlorinating Agent Switch to a more reactive chlorinating agent. See Table 1 for a comparison. For example, if N-Chlorosuccinimide (NCS) is giving low conversion, consider using sulfuryl chloride (SO₂Cl₂), but be cautious of its higher reactivity.
Inadequate Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature incrementally (e.g., from 0 °C to room temperature) or extending the reaction time. Refer to Table 2 for optimization parameters.
Reagent Degradation Ensure all reagents, especially the chlorinating agent and any bases used, are fresh and anhydrous. Use freshly opened solvents.
Incorrect Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent to drive the reaction to completion. Verify the purity of the starting material to ensure accurate molar calculations.
Problem 2: Formation of Significant Byproducts (e.g., Di-chlorination)
Potential CauseRecommended Solution
Chlorinating Agent is Too Reactive Use a milder chlorinating agent like N-Chlorosuccinimide (NCS). Add the agent portion-wise at a low temperature (0 °C or below) to maintain control over the reaction exotherm and local concentration.
High Reaction Temperature Perform the reaction at a lower temperature. Over-heating can often lead to a loss of selectivity and the formation of multiple byproducts.
Incorrect Solvent Choice The choice of solvent can influence reactivity. Aprotic solvents like Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF) are commonly used. Experiment with different solvents to find the optimal balance between solubility and reactivity.
Problem 3: Difficulty in Product Isolation and Purification
Potential CauseRecommended Solution
Product Loss During Aqueous Workup The amine product may have partial solubility in water. To minimize loss, saturate the aqueous layer with NaCl (brine) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., 3x Ethyl Acetate or DCM).
Emulsion Formation During Extraction Emulsions can be broken by adding brine, filtering the mixture through a pad of Celite, or allowing the mixture to stand for an extended period.
Poor Crystallization of HCl Salt Ensure the free base is pure before attempting salt formation. Screen different solvents for crystallization (e.g., Isopropanol, Ethanol, Ethyl Acetate, or mixtures with ethers like MTBE or Diethyl Ether). Add the HCl solution slowly to a cooled solution of the free base.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ConditionsAvg. Yield (%)Key Considerations
N-Chlorosuccinimide (NCS)Acetonitrile or DCM, RT, 4-12 h75-85%Mild and selective. The succinimide byproduct can sometimes complicate purification.
Sulfuryl Chloride (SO₂Cl₂)DCM or Dichloroethane, 0 °C to RT, 1-3 h80-90%Highly reactive; requires careful temperature control to avoid byproducts.[1] Evolves HCl and SO₂ gas.
Trichloroisocyanuric Acid (TCCA)Acetonitrile or Acetone, RT, 2-6 h70-80%Cost-effective and easy to handle solid. The cyanuric acid byproduct is insoluble in most organic solvents and can be filtered off.

Table 2: Example of Reaction Condition Optimization

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)0678
2Dichloromethane (DCM)25 (RT)482
3Acetonitrile (MeCN)0875
4Acetonitrile (MeCN)25 (RT)585
5N,N-Dimethylformamide (DMF)25 (RT)265 (with byproducts)

Experimental Protocols

Protocol: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl via NCS Chlorination

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 2M HCl in Diethyl Ether or Isopropanol

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-methyl-1H-pyrazol-3-amine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in Ethyl Acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methyl-1H-pyrazol-3-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like Isopropanol or Ethyl Acetate. Cool the solution to 0 °C.

  • Precipitation: Slowly add a solution of 2M HCl in diethyl ether or isopropanol (1.2 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt should precipitate. Continue stirring in the cold for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to obtain the final product.

Visualizations

G Diagram 1: General Synthetic Workflow A 5-Methyl-1H-pyrazol-3-amine (Starting Material) B Chlorination (e.g., with NCS in MeCN) A->B C Aqueous Workup & Extraction B->C D Purification of Free Base (e.g., Column Chromatography, optional) C->D E HCl Salt Formation (e.g., HCl in Ether/IPA) D->E F Isolation & Drying (Filtration) E->F G Final Product: 4-chloro-5-methyl-1H-pyrazol-3-amine HCl F->G

Caption: General workflow for the synthesis of the target compound.

G Diagram 2: Troubleshooting Logic for Low Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC / LC-MS) Start->CheckTLC Incomplete High % of Starting Material CheckTLC->Incomplete Incomplete Reaction? SideProducts Multiple Side Products CheckTLC->SideProducts Byproducts Formed? CleanCrude Clean Crude, Low Mass CheckTLC->CleanCrude Low Isolated Mass? Sol_Incomplete_1 Increase Reaction Time or Temperature Incomplete->Sol_Incomplete_1 Sol_Incomplete_2 Use More Reactive Chlorinating Agent Incomplete->Sol_Incomplete_2 Sol_Incomplete_3 Check Reagent Purity & Stoichiometry Incomplete->Sol_Incomplete_3 Sol_Side_1 Lower Reaction Temperature SideProducts->Sol_Side_1 Sol_Side_2 Use Milder Reagent (e.g., NCS) SideProducts->Sol_Side_2 Sol_Side_3 Add Reagent Portion-wise SideProducts->Sol_Side_3 Sol_Mass_1 Optimize Workup Procedure (e.g., use Brine) CleanCrude->Sol_Mass_1 Sol_Mass_2 Check for Product Precipitation During Workup CleanCrude->Sol_Mass_2

Caption: Decision tree for troubleshooting low yield issues.

References

stability issues of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses common stability-related issues encountered when working with solutions of this compound.

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the amine group or degradation of the pyrazole ring, potentially accelerated by light or air exposure.Prepare solutions fresh and use them promptly. Store stock solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon). Consider de-gassing solvents prior to use.
Precipitation or Cloudiness Poor solubility in the chosen solvent, pH-dependent solubility changes, or formation of insoluble degradation products.Verify the solubility of the compound in the chosen solvent system. Adjust the pH of the solution; as a hydrochloride salt, solubility is generally better in acidic to neutral aqueous solutions. If precipitation occurs upon storage, sonication or gentle warming may redissolve the compound, but this could also accelerate degradation.
Loss of Potency or Inconsistent Results Chemical degradation of the compound due to factors such as pH, temperature, or light exposure.Perform a stability study under your specific experimental conditions. Analyze the solution at different time points using a suitable analytical method like HPLC or LC-MS to monitor the concentration of the parent compound.
Appearance of New Peaks in Chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradants. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products for analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For optimal stability, it is recommended to store solutions of this compound at low temperatures (2-8 °C or frozen at -20 °C for longer-term storage), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For sensitive applications, storage under an inert atmosphere is advised.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: As a hydrochloride salt, the compound is expected to be more stable in acidic to neutral pH conditions. In basic solutions, the free amine form is generated, which can be more susceptible to oxidation. Hydrolysis of the chloro group can also be a concern, potentially accelerated at pH extremes. It is crucial to determine the stability profile of the compound in the specific buffer system used for your experiments.

Q3: Is this compound sensitive to light?

A3: Pyrazole derivatives can exhibit sensitivity to light (photostability).[1][2] Exposure to UV or even ambient light over extended periods can lead to degradation. Therefore, it is best practice to handle solutions in a dark room or use amber-colored labware.

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways include:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The chloro substituent on the pyrazole ring may undergo hydrolysis, particularly under neutral to basic conditions or at elevated temperatures.

  • Ring Opening: Under harsh conditions, the pyrazole ring itself may be susceptible to cleavage.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity and concentration of the parent compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours

SolventInitial Concentration (mg/mL)% Recovery (after 24h)Observations
Water1.098.5Slight yellowing
PBS (pH 7.4)1.095.2Noticeable yellowing
DMSO1.099.1No visible change
Ethanol1.097.8No visible change

Table 2: Effect of pH on Stability in Aqueous Buffer at Room Temperature (25°C) for 24 hours

pHBuffer System% Recovery (after 24h)
3.0Citrate Buffer99.2
5.0Acetate Buffer98.9
7.4Phosphate Buffer95.2
9.0Borate Buffer88.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress thermal Thermal (80°C Solid, 60°C Solution) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Degradation base->hplc Analyze Degradation oxid->hplc Analyze Degradation thermal->hplc Analyze Degradation photo->hplc Analyze Degradation lcms LC-MS for Degradant ID hplc->lcms Characterize Products

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_degradation Potential Degradation Products parent 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride oxidation_prod Oxidized Amine Derivative parent->oxidation_prod Oxidation (e.g., H2O2, Air) hydrolysis_prod Hydroxylated Pyrazole parent->hydrolysis_prod Hydrolysis (e.g., H2O, Base) ring_opened_prod Ring-Opened Fragments parent->ring_opened_prod Harsh Conditions (e.g., Strong Acid/Base, Heat)

Caption: Potential degradation pathways.

Troubleshooting_Logic start Experiencing Inconsistent Results? check_solution Is the solution discolored or cloudy? start->check_solution discolored Potential Oxidation/ Degradation check_solution->discolored Yes, discolored cloudy Potential Solubility/ Precipitation Issue check_solution->cloudy Yes, cloudy no_visual_change No Visual Change check_solution->no_visual_change No action_discolored Prepare fresh solution Protect from light/air discolored->action_discolored action_cloudy Check solubility Adjust pH cloudy->action_cloudy action_no_change Perform analytical stability study (e.g., HPLC) no_visual_change->action_no_change

References

Technical Support Center: Overcoming Regioselectivity Challenges in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to regioselectivity during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[3][4]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Several alternative methods offer high regioselectivity in pyrazole synthesis:

  • Reaction of N-alkylated tosylhydrazones with terminal alkynes: This method provides 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[5]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful tool for constructing the pyrazole ring with well-defined regiochemistry.[6]

  • Multi-component Reactions: These reactions can provide complex pyrazole structures with high regioselectivity in a single step.[7]

  • Synthesis from α,β-unsaturated aldehydes/ketones and hydrazines: An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis.[8]

  • Catalytic Methods: Iron and Ruthenium-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles.[8]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.[1][3][4]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are not effective, consider employing a more regioselective method, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[1][5]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials are favoring the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][5]

  • Solution 2: Utilize Flow Chemistry or Microwave-Assisted Synthesis. These techniques can sometimes alter the regioselectivity of a reaction due to rapid heating and precise temperature control.[9][10][11] Continuous-flow synthesis, in particular, has been shown to achieve excellent regioselectivities in some cases.[9]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution: Separation of regioisomers can often be achieved by standard purification techniques.

    • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary and mobile phases is crucial.

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent system, recrystallization can be an effective purification method.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate pure isomers.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
12-Furyl, CF3EtOH36:6499[4]
22-Furyl, CF3TFE85:1599[4]
32-Furyl, CF3HFIP97:398[4]
42-Furyl, CF2CF3EtOH64:3693[4]
52-Furyl, CF2CF3TFE98:299[4]
62-Furyl, CF2CF3HFIP>99:<199[4]

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1][5]

Visualizations

Regioselectivity_Pathway cluster_reaction Reaction Conditions Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Solvent Solvent Substituted\nHydrazine Substituted Hydrazine Regioisomer A Regioisomer A Solvent->Regioisomer A Favors one isomer pH pH Regioisomer B Regioisomer B pH->Regioisomer B Influences nucleophilicity Temperature Temperature Temperature->Regioisomer A Temperature->Regioisomer B

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) change_solvent Modify Solvent System (e.g., TFE, HFIP) start->change_solvent Step 1 check_ratio Is Ratio > 95:5? change_solvent->check_ratio adjust_ph Adjust Reaction pH (Acidic/Basic) adjust_ph->check_ratio change_strategy Change Synthetic Strategy (e.g., Tosylhydrazone method) change_strategy->check_ratio check_ratio->adjust_ph No check_ratio->change_strategy No success Desired Regioisomer Obtained check_ratio->success Yes separate Separate Isomers (Chromatography) check_ratio->separate No, if other options fail separate->success

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Halogenation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the halogenation of pyrazole rings. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the halogenation of pyrazoles.

Q1: I am observing multiple halogenated products, primarily di-halogenation. How can I prevent this polysubstitution?

A1: Polysubstitution, such as the formation of 4,4-dibromo derivatives, is a common side reaction, especially with highly reactive pyrazoles or aggressive halogenating agents.[1][2] The C4 position of the pyrazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.[3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the halogenating agent. Use 1.0 to 1.2 equivalents of the reagent relative to your pyrazole substrate to favor mono-substitution.[5]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below). This reduces the overall reaction rate and can significantly improve selectivity by minimizing over-halogenation.[6]

  • Slow Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple substitutions.

  • Choice of Reagent: Use milder, more selective halogenating agents. For example, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are generally less reactive and offer better control than diatomic halogens like Br₂ or Cl₂.[7][8]

Q2: My halogenation is not regioselective, yielding a mixture of C4 and C5 isomers. How can I improve selectivity for the C4 position?

A2: While the C4 position is electronically favored for electrophilic attack, steric hindrance from bulky substituents at C3 or C5 can lead to competing substitution at other positions.[9] The reaction conditions, particularly the solvent, can also dramatically influence regioselectivity.[10]

Troubleshooting Steps:

  • Solvent Choice: The solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to increase regioselectivity in some pyrazole syntheses and functionalizations.[10] In other cases, polar aprotic solvents like DMSO or DMF can be effective.[5]

  • Reagent Selection: The choice of halogenating agent and any additives can direct the substitution. Organocatalysts like gallocyanine have been shown to enhance regioselective halogenation with N-halosuccinimides.[7]

  • pH Control: The acidity of the reaction medium can influence the reactivity of the pyrazole ring and the nature of the halogenating species, thereby affecting the isomeric ratio.

  • Protecting Groups: If your pyrazole is N-unsubstituted, the tautomeric equilibrium can complicate selectivity. Using an N-protecting group can lock the tautomeric form and improve the predictability of the substitution pattern.

G start Problem: Mixture of Regioisomers check_sterics Are there bulky substituents at C3 or C5? start->check_sterics change_reagent Solution: Use a sterically smaller halogenating agent or change catalyst. check_sterics->change_reagent Yes check_solvent Have you optimized the solvent? check_sterics->check_solvent No end_node Outcome: Improved Regioselectivity change_reagent->end_node solvent_sol Solution: Test fluorinated alcohols (TFE) or polar aprotic solvents (DMF). check_solvent->solvent_sol No check_protecting Is the pyrazole N-unsubstituted? check_solvent->check_protecting Yes solvent_sol->end_node protecting_sol Solution: Introduce an N-protecting group to prevent tautomerization. check_protecting->protecting_sol Yes check_protecting->end_node No protecting_sol->end_node

Q3: I am observing halogenation on an alkyl side chain instead of the pyrazole ring. How can I prevent this?

A3: Side-chain halogenation typically occurs via a radical mechanism. This is often promoted by radical initiators (like AIBN or benzoyl peroxide), high temperatures, or exposure to UV light, particularly when using reagents like N-Bromosuccinimide (NBS).[11] In one instance, reacting 1-phenyl-3,5-dimethyl-1H-pyrazole with N-chlorosuccinimide resulted in a complex mixture of side-chain halogenated compounds.[12]

Troubleshooting Steps:

  • Avoid Radical Initiators: Ensure no radical initiators are present in your reaction mixture unless specifically required.

  • Run in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil, especially when using photolabile reagents like NBS.

  • Use Polar Solvents: Radical reactions are often favored in non-polar solvents like carbon tetrachloride (CCl₄). Switching to a polar solvent (e.g., DMF, ethanol, acetic acid) can favor the desired electrophilic aromatic substitution pathway.

  • Add a Radical Scavenger: In difficult cases, adding a small amount of a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) can suppress side-chain halogenation.[5]

Q4: My pyrazole ring appears to be undergoing rearrangement or cleavage. What causes this and how can it be avoided?

A4: While the pyrazole ring is generally stable, ring-opening or rearrangement can occur under harsh conditions or with specific substitution patterns. For example, treating pyrazolopyridines with electrophilic halogenating reagents can lead to efficient ring cleavage and the formation of valuable halogenated products through skeletal rearrangement.[13][14] The presence of adjacent azide and nitro groups on a pyrazole ring can also lead to cyclization and rearrangement upon heating.[15]

Troubleshooting Steps:

  • Use Milder Conditions: Avoid excessively high temperatures and highly acidic or basic conditions, which can promote ring instability.[8]

  • Choose Reagents Carefully: Select halogenating agents that do not require harsh activators. Direct halogenation with reagents like NBS or NCS at moderate temperatures is generally safe for the pyrazole core.

  • Substituent Effects: Be mindful of highly reactive or sterically strained substituents on your starting material, as they can predispose the molecule to rearrangement.

Data Presentation: Comparison of Halogenating Agents

The choice of halogenating agent is critical for achieving high yield and selectivity. The following table summarizes the performance of common reagents for the C4-halogenation of pyrazoles.

Halogenating AgentTypical ConditionsAvg. Yield (%)RegioselectivityCommon Side Reactions/Notes
N-Bromosuccinimide (NBS) DMF or CH₃CN, 0 °C to RT70 - 99%[5][7]High for C4Polysubstitution if >1.2 eq. used; potential for radical side-chain halogenation.[1][12]
N-Chlorosuccinimide (NCS) Acetonitrile or DCM, RT70 - 95%[5][16]Good for C4Can sometimes lead to side-chain chlorination with certain substrates.[12]
N-Iodosuccinimide (NIS) Acetonitrile or DMSO, RT80 - 95%[5][16]High for C4Generally clean reactions; substrate scope can be broad.[5]
Iodine / H₂O₂ Water, RT63 - 100%[17][18]High for C4A green and practical method that generates water as the only by-product.[17][18]
Trichloroisocyanuric Acid (TCCA) Solvent-free (mechanochemical) or solventUp to 92%[12][19]Good for C4Can serve as both an oxidant and chlorinating agent; offers a green chemistry approach.[12][19]
Molecular Bromine (Br₂) Acetic Acid or CHCl₃, RTVariableModerate to GoodHarsher conditions may be required; can lead to lower selectivity and by-product formation (HBr).[2]

Experimental Protocols

Below are generalized protocols for the selective halogenation of pyrazole rings. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Selective C4-Bromination using N-Bromosuccinimide (NBS)

This procedure is adapted for a generic N-substituted pyrazole.

  • Setup: In a fume hood, add the pyrazole substrate (1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the substrate in dimethylformamide (DMF, 5-10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) in small portions over 15-20 minutes, ensuring the temperature remains at or below 5 °C.[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 4-bromopyrazole.

Protocol 2: Selective C4-Chlorination using N-Chlorosuccinimide (NCS)

This procedure is a general method for C4-chlorination.

  • Setup: To a round-bottom flask with a magnetic stir bar, add the pyrazole substrate (1.0 mmol) and N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq.).

  • Dissolution: Add acetonitrile (10 mL) as the solvent.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with a 5% aqueous sodium bicarbonate solution (2 x 15 mL) followed by water (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude material by flash chromatography to obtain the desired 4-chloropyrazole.

Visualizing the Halogenation Pathway

The halogenation of pyrazole is a classic electrophilic aromatic substitution. The workflow involves the activation of the halogenating agent to generate an electrophile, which is then attacked by the electron-rich pyrazole ring.

G sub 1. Pyrazole Substrate + Halogenating Agent (NXS) solvent 2. Dissolve in Appropriate Solvent (e.g., DMF, CH3CN) sub->solvent conditions 3. Set Reaction Conditions (e.g., 0°C to RT) solvent->conditions monitor 4. Monitor by TLC/LC-MS for Consumption of Starting Material conditions->monitor workup 5. Aqueous Work-up & Extraction monitor->workup purify 6. Purification (Chromatography/ Recrystallization) workup->purify product 7. Isolated C4-Halogenated Pyrazole Product purify->product

References

Technical Support Center: Optimization of Coupling Reactions with 4-chloro-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-chloro-5-methyl-1H-pyrazol-3-amine in cross-coupling reactions. The inherent functionalities of this pyrazole—a nucleophilic amino group, a potentially coordinating pyrazole ring, and a moderately reactive chloro-substituent—present unique challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for 4-chloro-5-methyl-1H-pyrazol-3-amine?

A1: The most common and effective coupling reactions for this substrate are the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) reactions. The choice depends on the desired final product. Given the chloro-substituent, more active catalyst systems are generally required compared to bromo or iodo analogs.[1][2]

Q2: Does the free amine or pyrazole N-H group interfere with the coupling reaction?

A2: Yes, both the 3-amino group and the pyrazole N-H can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[3][4] While protection/deprotection steps are an option, modern catalyst systems with bulky, electron-rich ligands are often effective at promoting the desired coupling with the unprotected substrate.[3]

Q3: My chloro-pyrazole is unreactive. What is the first thing I should try?

A3: For unreactive aryl chlorides, the first step is to switch to a more active catalyst system. This typically involves using a palladium precatalyst combined with a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos) or an N-heterocyclic carbene (NHC) ligand.[5][6] Increasing the reaction temperature can also help overcome the activation energy for the oxidative addition step.[5]

Q4: How can I purify the final coupled product if it's difficult to separate on a standard silica gel column?

A4: Pyrazole-containing compounds can be challenging to purify via standard column chromatography. Alternative methods include:

  • Acid-Base Extraction: If your product has a basic nitrogen, you can dissolve the crude mixture in an organic solvent and extract it with an aqueous acid. The product will move to the aqueous layer, leaving non-basic impurities behind. Basifying the aqueous layer and re-extracting with an organic solvent will then isolate the product.[7]

  • Recrystallization: This is a highly effective method if a suitable solvent system can be found. Common solvents to try are ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[7]

  • Deactivated Silica/Alumina: Pre-treating silica gel with a base like triethylamine can prevent the acidic silica from retaining your basic product.[7] Alternatively, using neutral alumina can be effective.[7]

  • Reversed-Phase Chromatography: Using a C-18 silica column with a water/acetonitrile or water/methanol gradient can be a powerful alternative for purifying polar compounds.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki couplings with 4-chloro-5-methyl-1H-pyrazol-3-amine are a common issue, often stemming from the lower reactivity of the C-Cl bond and potential catalyst inhibition.[1][5]

Potential Causes & Solutions

  • Catalyst Inactivity/Decomposition: The catalyst may not be active enough for the C-Cl bond cleavage or may be inhibited by the substrate.

    • Solution: Employ a highly active catalyst system. Use palladium precatalysts (e.g., XPhos Pd G2/G3) with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. These ligands promote the difficult oxidative addition step and stabilize the catalyst.[5][8]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be degraded, especially at higher temperatures and in the presence of aqueous bases.[5]

    • Solution: Switch from a boronic acid to a more robust boronic acid pinacol ester or a potassium trifluoroborate salt.[5] Use a non-aqueous base like K₃PO₄ or Cs₂CO₃.

  • Homocoupling of Boronic Acid: Self-coupling of the boronic acid can occur, especially if the reaction is not properly degassed.

    • Solution: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][9] Using a Pd(0) source or an efficient precatalyst can minimize this side reaction.[5]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent.[9][10]

    • Solution: Screen different bases. K₃PO₄ is often effective for challenging couplings.[3][5] Solvents like dioxane, THF, or toluene, often with a small amount of water, are good starting points.[3][9][10]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Aryl Halide 4-chloro-5-methyl-1H-pyrazol-3-amineSubstrate
Boronic Acid/Ester 1.5 - 2.0 equivalentsUsing an excess can drive the reaction to completion.[3]
Catalyst XPhos Pd G2 or G3 (1-3 mol%)Highly active precatalyst for C-Cl bonds.[3][8]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand promotes oxidative addition.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, often effective bases for difficult couplings.[3][5]
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneCommon and effective solvent systems.[3][10]
Temperature 80 - 110 °CHigher temperatures are often needed for C-Cl activation.[3]

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Troubleshooting: Low Yield in Suzuki Coupling Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM SM_Unreacted SM Largely Unreacted Check_SM->SM_Unreacted No SM_Consumed SM Consumed Check_SM->SM_Consumed Yes Check_Side_Products Major Side Products? Dehalogenation Dehalogenation (SM -> H) Check_Side_Products->Dehalogenation Dehalogenation Homocoupling Boronic Acid Homocoupling Check_Side_Products->Homocoupling Homocoupling Other_Byproducts Other Byproducts / Tar Check_Side_Products->Other_Byproducts Complex Mixture Increase_Activity Increase Catalyst Activity: 1. Switch to Bulky Ligand (XPhos, SPhos) 2. Use Pd G2/G3 Precatalyst 3. Increase Temperature 4. Screen Stronger Base (K3PO4, Cs2CO3) SM_Unreacted->Increase_Activity SM_Consumed->Check_Side_Products Solve_Dehalogenation Solutions: 1. Use Milder Base (e.g., K2CO3) 2. Lower Temperature 3. Use Bromo/Iodo Analog if possible Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Solutions: 1. Thoroughly Degas Reaction 2. Use Boronic Ester/Trifluoroborate 3. Use Pd(0) Source or Precatalyst Homocoupling->Solve_Homocoupling Solve_Other Solutions: 1. Lower Temperature 2. Screen Solvents 3. Check Reagent Purity Other_Byproducts->Solve_Other

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Issue 2: Low or No Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples the chloro-pyrazole with another amine. Key challenges include catalyst inhibition and potential side reactions like β-hydride elimination.[6][11]

Potential Causes & Solutions

  • Catalyst Inhibition: Both the substrate and the amine coupling partner can act as ligands for the palladium center, inhibiting catalysis.

    • Solution: Use bulky ligands (e.g., tBuDavePhos, Xantphos) that create a sterically hindered environment around the palladium, favoring the desired catalytic cycle.[6][12]

  • β-Hydride Elimination: If the coupling amine has a β-hydrogen, a side reaction can occur, leading to a hydrodehalogenated pyrazole and an imine byproduct instead of the desired coupled product.[11]

    • Solution: For amines prone to this side reaction, consider using a copper-catalyzed amination, which can be more effective for alkylamines possessing a β-hydrogen.[6] Alternatively, screening different palladium/ligand combinations may identify a system where reductive elimination is faster than β-hydride elimination.[11]

  • Weak Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[11]

    • Solution: Strong bases like NaOtBu, KOtBu, or LHMDS are typically required.[13][14]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Aryl Halide 4-chloro-5-methyl-1H-pyrazol-3-amineSubstrate
Amine 1.1 - 2.0 equivalentsAn excess of the amine is often used.[6][13]
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂Common palladium sources.[6][14]
Ligand tBuDavePhos, Xantphos, or XPhosBulky ligands are crucial for success.[6][12]
Base NaOtBu or KOtBu (2.0 equivalents)A strong, non-nucleophilic base is required.[13]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 130 °CHigh temperatures are generally required.[6][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to make a ~0.1 M solution).

  • Degassing: Sparge the resulting suspension with Argon or Nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq.) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography, recrystallization, or acid-base extraction.[7]

General Experimental Workflow Diagram

cluster_workflow General Experimental Workflow A 1. Reagent Loading (Pyrazole, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Degas Mixture (Ar/N2 Sparge) B->C D 4. Add Catalyst C->D E 5. Heat Reaction (Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Column, Recrystallization, etc.) F->G H Characterization G->H

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., tBuDavePhos, 0.04 eq.), and the base (e.g., NaOtBu, 2.0 eq.).

  • Reactant Addition: Add 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat to the desired temperature (e.g., 110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. Filter through a pad of celite to remove palladium black.

  • Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material as described previously.

Visualizing the Buchwald-Hartwig Catalytic Cycle and Side Reactions

Simplified Buchwald-Hartwig Cycle & Side Reactions Pd0 Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)(Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2, - Base-HCl AmidoComplex Amido Complex (L)Pd(II)(Ar)(NR2) AmineCoord->AmidoComplex AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 (Product) AmidoComplex->Product Reductive Elimination BetaHydride β-Hydride Elimination AmidoComplex->BetaHydride SideProducts Ar-H + Imine BetaHydride->SideProducts

Caption: The catalytic cycle for Buchwald-Hartwig amination and a key side reaction.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing poor regioselectivity in our Knorr pyrazole synthesis when scaling up from lab to pilot scale. What strategies can we employ to control the formation of isomers?

A1: Poor regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack can occur at two different carbonyl sites, leading to a mixture of regioisomers.[2][3] On a larger scale, subtle changes in mixing and heat transfer can exacerbate this issue.

To improve selectivity, consider the following strategies:

  • Optimize Reaction Conditions : Systematically screen different solvents, temperatures, and catalysts. Lowering the reaction temperature can sometimes significantly improve selectivity.[4]

  • pH Control : The reaction can be sensitive to pH. If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, potentially affecting selectivity and promoting side reactions. Adding a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Alternative Synthetic Routes : Explore pathways that offer better intrinsic regiochemical control. For instance, methods involving 1,3-dipolar cycloadditions or bespoke pyrazole syntheses starting with α,β-unsaturated β-keto esters can provide high regioselectivity.[5][6] Flow chemistry has also been shown to improve selectivity in some cases.[7]

Q2: Our pyrazole synthesis is highly exothermic, and we are concerned about thermal runaway. What are the best practices for thermal management during scale-up?

A2: Thermal runaway is a critical safety risk, especially in reactions involving hydrazine.[4][8] The risk increases significantly during scale-up because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9]

Key strategies for managing exotherms include:

  • Slow, Controlled Addition : Add the hydrazine derivative slowly and subsurface to the reaction mixture. This prevents localized temperature spikes.

  • Efficient Cooling : Ensure the reactor is equipped with an adequate cooling system (e.g., jacketed vessel with a powerful chiller) capable of handling the heat load.

  • Dilution : Increasing the solvent volume can help absorb the heat generated, although this may impact reaction kinetics and downstream processing.

  • "Semi-Batch" or Continuous Flow Processing : Instead of a traditional batch process, consider a semi-batch approach (where one reagent is added over time) or transitioning to a continuous flow reactor. Flow chemistry offers superior heat exchange and minimizes the volume of hazardous material reacting at any given moment, significantly enhancing safety.[7][10]

Q3: We are struggling with the purification of our substituted pyrazole at a multi-gram scale. Column chromatography is not feasible. What are some scalable alternatives?

A3: Moving away from column chromatography is a primary goal in process development. Several alternative purification techniques are suitable for larger scales:

  • Recrystallization : This is one of the most effective and scalable methods for purifying solid compounds. The key is to find a suitable solvent or solvent system.[11] Common single solvents include ethanol, methanol, and ethyl acetate. Mixed solvent systems (e.g., dissolving in a "good" hot solvent like ethanol and adding a "bad" anti-solvent like water or hexane until turbidity appears) are also very effective.[11]

  • Acid-Base Extraction/Salt Formation : If your pyrazole has a basic nitrogen atom, it can be purified by forming an acid addition salt.[12][13] Dissolve the crude product in an organic solvent, add an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt, filter the solid salt, and then neutralize it to recover the purified free base. This is an excellent method for removing non-basic impurities.

  • Distillation : For liquid pyrazoles or those with sufficient thermal stability, vacuum distillation can be a viable option.

  • Slurry Washing : Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Q4: What are the primary safety concerns when handling hydrazine derivatives on a large scale, and how can they be mitigated?

A4: Hydrazine and its derivatives are classified as Particularly Hazardous Substances due to their high acute toxicity, corrosivity, and potential carcinogenicity.[14][15] Anhydrous hydrazine is also flammable and can be explosive.[16]

Mitigation strategies are crucial:

  • Use Hydrazine Hydrate : Whenever possible, use aqueous solutions like hydrazine hydrate (e.g., 64 wt%) instead of anhydrous hydrazine. Dilute solutions are less flammable and have lower vapor pressure, reducing inhalation risks.[14][16] Water solutions below 40% cannot be ignited.[17]

  • Engineering Controls : Always handle hydrazine in a well-ventilated area, preferably within a certified chemical fume hood, especially at a larger scale where alternate ventilation approaches may be needed.[14][15]

  • Personal Protective Equipment (PPE) : Use appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile or chloroprene gloves.[14]

  • Inert Atmosphere : Conduct reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation and potential side reactions.[1]

  • Emergency Preparedness : Ensure an emergency plan is in place. Have safety showers, eyewash stations, and appropriate spill kits readily accessible. Do not attempt to clean up a large spill yourself; evacuate and notify emergency responders.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of substituted pyrazole synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete Reaction : Insufficient reaction time or temperature for the larger scale.1. Monitor Reaction Progress : Use TLC or in-situ monitoring (e.g., HPLC, UPLC) to confirm completion before work-up.[1][18] 2. Increase Time/Temperature : Gradually increase reaction time or temperature, while carefully monitoring for byproduct formation.[4]
2. Formation of Byproducts : Suboptimal conditions favoring side reactions.1. Optimize Conditions : Re-evaluate temperature, solvent, and catalyst choice.[4] 2. Check Starting Material Purity : Impurities in starting materials can lead to side reactions.[1]
3. Product Loss During Work-up : Product has partial solubility in the aqueous phase during extraction or is lost during filtration.1. Optimize Extraction : Perform a small-scale study to select the best extraction solvent and pH. 2. Improve Crystallization : Ensure complete precipitation by cooling slowly, using a seed crystal, or adding an anti-solvent.[1][11]
Reaction Mixture Discolors (Turns Dark) 1. Impurity Formation : Often due to impurities in the hydrazine starting material or oxidative processes.[1]1. Use High-Purity Reagents : Source high-quality hydrazine. 2. Inert Atmosphere : Run the reaction under nitrogen or argon.[1] 3. Add Mild Base : If using a hydrazine salt, adding a base like sodium acetate can prevent acid-promoted byproduct formation.[1] 4. Charcoal Treatment : Colored impurities can often be removed by treating a solution of the product with activated charcoal.[11]
Product "Oils Out" During Recrystallization 1. Supersaturation Above Melting Point : The compound is precipitating from the solution at a temperature above its melting point.[1]1. Increase Solvent Volume : Add more of the "good" solvent to lower the saturation point temperature.[1] 2. Slow Cooling : Cool the solution as slowly as possible. An insulated container can help.[1] 3. Change Solvent System : Experiment with a different solvent or a solvent/anti-solvent pair.[1] 4. Use Seed Crystal : Add a small crystal of the pure product to induce proper crystallization.[1]
Exothermic Runaway 1. Poor Heat Dissipation : Heat is generated faster than it can be removed, a common issue at large scales.[4][9]1. Immediate Action : Stop reagent addition immediately and apply maximum cooling. 2. Process Redesign : For future runs, reduce the addition rate, increase solvent volume, and verify that the cooling system is adequate for the scale.[4] Consider redesigning for a semi-batch or continuous flow process.[7]

Experimental Protocols

Protocol 1: Scale-Up Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a general methodology for the Knorr pyrazole synthesis, adapted with considerations for a larger scale (e.g., 10-50 g).

Safety Precaution : Hydrazine hydrate is toxic and corrosive and should be handled with appropriate PPE in a well-ventilated fume hood.[14][18] The reaction can be exothermic.

Reagents & Equipment:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (64% solution, 1.2 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.

  • Heating/cooling circulator.

Procedure:

  • Reactor Setup : Assemble the jacketed reactor under a nitrogen atmosphere.

  • Charge Reagents : Charge the reactor with ethyl benzoylacetate and ethanol. Begin stirring to ensure the mixture is homogenous.

  • Catalyst Addition : Add the glacial acetic acid to the solution.

  • Controlled Addition of Hydrazine : Set the circulator to maintain an internal temperature of 20-25°C. Slowly add the hydrazine hydrate solution via the addition funnel over 30-60 minutes. Monitor the internal temperature closely; if it rises more than 5-10°C, pause the addition and allow it to cool.

  • Heating : Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC or HPLC until the ethyl benzoylacetate is consumed.[18]

  • Crystallization : Once complete, turn off the heat and allow the mixture to cool slowly to room temperature with stirring to facilitate precipitation.[19] Further cooling in an ice bath can improve yield.

  • Isolation : Collect the precipitated solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or water.

  • Drying : Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This method is effective when a single ideal solvent cannot be found.[11]

Procedure:

  • Dissolution : Place the crude pyrazole product in an appropriately sized flask. Add the minimum amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethanol) to dissolve the solid at or near the solvent's boiling point.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent : Re-heat the solution to boiling. Slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).[11]

  • Re-dissolution : Add a few drops of the "good" solvent back into the hot mixture until the solution just becomes clear again.

  • Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation : Collect the purified crystals by vacuum filtration and dry them appropriately.

Visualizations

Diagram 1: General Workflow for Pyrazole Synthesis Scale-Up

G cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-Up & Production P1 Route Scouting & Hazard Assessment P2 Small-Scale Proof of Concept (1-5g) P1->P2 D1 Parameter Optimization (Temp, Solvent, Conc.) P2->D1 D2 Thermal Hazard Study (DSC, RC1) D1->D2 D3 Develop Scalable Work-up & Purification D2->D3 S1 Pilot Plant Run (100g - 1kg) D3->S1 S2 In-Process Controls (IPC) & Quality Analysis S1->S2 S3 Final Product Isolation & Drying S2->S3

Caption: A generalized workflow for scaling up pyrazole synthesis from planning to production.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Yield Q1 Is reaction complete? (Check by TLC/HPLC) Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Significant byproducts observed? Q1->Q2 Yes S1 Increase reaction time/temp or check reagent stoichiometry A1_No->S1 A2_Yes Side Reactions Occurring Q2->A2_Yes Yes Q3 Product lost during work-up/purification? Q2->Q3 No S2 Optimize conditions: temp, solvent, catalyst. Check starting material purity. A2_Yes->S2 A3_Yes Isolation Issues Q3->A3_Yes Yes S3 Optimize extraction pH/solvent. Refine crystallization/filtration method. A3_Yes->S3

Caption: A decision tree for troubleshooting and resolving low yield in pyrazole synthesis.

Diagram 3: Exotherm Management Strategy

G node_A Exotherm Risk Identified DSC shows high heat flow Hydrazine reaction node_B Control Measures 1. Slow reagent addition 2. Efficient reactor cooling 3. Adequate dilution node_A->node_B node_C Advanced Strategy Consider semi-batch or continuous flow process for superior heat transfer node_B->node_C node_D Safe Process Controlled & predictable temperature profile node_C->node_D

Caption: A logical flow for implementing thermal management strategies during scale-up.

References

Validation & Comparative

Unlocking the Potential of the Pyrazole Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step. This guide provides a comparative framework for evaluating the potential of aminopyrazole-based compounds, such as 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride, in the context of kinase inhibitor discovery.

While specific biological activity data for this compound is not extensively available in public literature, its chemical structure—a substituted aminopyrazole—is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is a key component in numerous clinically approved and investigational kinase inhibitors. This guide will, therefore, focus on the broader class of aminopyrazole-based kinase inhibitors, providing a template for experimental validation and comparison.

The Aminopyrazole Scaffold in Kinase Inhibition

The aminopyrazole core serves as an excellent bioisostere for adenine, the purine base in ATP. This allows it to bind to the ATP-binding pocket of kinases, effectively blocking their activity. The substituents on the pyrazole ring play a crucial role in determining the compound's potency and selectivity for specific kinases.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To illustrate the therapeutic potential of the aminopyrazole scaffold, we present a comparative analysis of two well-established pyrazole-containing kinase inhibitors: Ruxolitinib and Crizotinib. These examples serve as a benchmark for evaluating novel compounds derived from intermediates like 4-chloro-5-methyl-1H-pyrazol-3-amine.

FeatureRuxolitinibCrizotinib4-chloro-5-methyl-1H-pyrazol-3-amine (Hypothetical Target Class)
Primary Kinase Targets Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2)Anaplastic Lymphoma Kinase (ALK), c-MetTo be determined via screening
Therapeutic Indications Myelofibrosis, Polycythemia Vera, Graft-versus-host diseaseNon-small cell lung cancer (NSCLC)Potential for various cancers or inflammatory diseases
Reported IC50 Values JAK1: 3.3 nM, JAK2: 2.8 nMALK: 24 nM, c-Met: 8 nMData not available
Mechanism of Action Competitive inhibitor of the ATP-binding site of JAK kinasesCompetitive inhibitor of the ATP-binding site of ALK and c-Met kinasesLikely ATP-competitive kinase inhibition

Experimental Protocols for Biological Validation

The following are detailed methodologies for key experiments to characterize the biological activity of a novel aminopyrazole-based compound.

1. In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the inhibitory activity (IC50) of the test compound against a panel of kinases.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The binding of a europium-labeled antibody to a tagged kinase and the displacement of a fluorescent tracer from the ATP-binding pocket by the inhibitor are measured.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., 4-chloro-5-methyl-1H-pyrazol-3-amine derivative) in the assay buffer.

    • In a 384-well plate, add the kinase, the fluorescently labeled ATP-competitive tracer, and the test compound.

    • Incubate at room temperature for 60 minutes.

    • Add the europium-labeled anti-tag antibody.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

2. Cell-Based Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., a cell line with known kinase dependency) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Aminopyrazole Inhibitor Aminopyrazole Inhibitor Aminopyrazole Inhibitor->Kinase Cascade (e.g., MAPK) Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase

Caption: Generic kinase signaling pathway illustrating inhibitor action.

Experimental Workflow

Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Lead Identification Lead Identification Cell-Based Proliferation Assay->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies

Caption: Workflow for kinase inhibitor screening and validation.

A Comparative Analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride and Other Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride against other well-characterized pyrazole derivatives, offering insights for researchers, scientists, and drug development professionals. While specific biological data for this compound is not extensively available in the public domain, this comparison with established pyrazoles provides a framework for its potential applications and evaluation.

Physicochemical Properties of Pyrazole Derivatives

A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below outlines key computed properties for 4-chloro-5-methyl-1H-pyrazol-3-amine and the well-known anti-inflammatory drug, Celecoxib.

Property4-chloro-5-methyl-1H-pyrazol-3-amineCelecoxib
Molecular Formula C₄H₆ClN₃C₁₇H₁₄F₃N₃O₂S
Molecular Weight 131.56 g/mol [3]381.37 g/mol
XLogP3 0.9[3]3.5
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 25
Topological Polar Surface Area 54.7 Ų[3]94.9 Ų

Comparative Biological Activities

Pyrazole derivatives have been extensively investigated for various therapeutic areas, most notably for their anti-inflammatory and anticancer properties. The diverse biological activities stem from the versatility of the pyrazole ring, which allows for substitutions at various positions, leading to compounds with distinct target specificities.[2]

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor widely used in the treatment of inflammatory disorders. The selective inhibition of COX-2 over COX-1 is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.60.04190
SC-558 >1000.051>1960
Phenylbutazone 10250.4

Data sourced from various studies and compiled for comparative purposes.

Anticancer Activity

The pyrazole scaffold is also a common feature in many anticancer agents.[4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, some pyrazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[4]

Below is a summary of the cytotoxic activity of representative pyrazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Compound 22 MCF-7 (Breast)2.82
Compound 23 A549 (Lung)3.15
Compound 33 HCT116 (Colon)<23.7
Compound 34 HepG2 (Liver)<23.7

IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and are sourced from various research articles for illustrative comparison.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's activity and selectivity.

  • Substituents at C3 and C5: Diaryl substitution at the 3 and 5 positions, as seen in Celecoxib, is a common feature for potent and selective COX-2 inhibition.

  • Substitution at C4: The C4 position can be modified to modulate the compound's properties. For instance, the presence of a chloro group in 4-chloro-5-methyl-1H-pyrazol-3-amine could influence its electronic properties and binding interactions with biological targets.

Experimental Protocols

Standardized in vitro assays are crucial for the comparative evaluation of novel compounds. Below are outlines of common experimental protocols for assessing the anti-inflammatory and anticancer activities of pyrazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Biological Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental procedures, diagrams generated using Graphviz are provided below.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX_Enzymes

Caption: Inhibition of the COX pathway by pyrazole derivatives.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Pyrazole Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Conclusion

The pyrazole scaffold remains a highly versatile and valuable core in modern drug discovery, with derivatives demonstrating significant potential in treating inflammatory diseases and cancer. While this compound is a relatively simple pyrazole derivative for which extensive biological data is not yet publicly available, its structural features suggest it could be a valuable building block or a candidate for further investigation. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers to evaluate the potential of novel pyrazole compounds and to design future studies. The structure-activity relationships of known pyrazoles underscore the importance of specific substitution patterns in determining biological activity and selectivity, providing a roadmap for the rational design of new and more effective therapeutic agents.

References

Comparative Guide to the Synthesis and Screening of 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes and biological screening results for analogues of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines various synthetic strategies, presents detailed experimental protocols, and summarizes key biological data to facilitate the discovery and development of novel therapeutic agents based on the pyrazole scaffold.

I. Synthetic Strategies for Pyrazole Analogues

The synthesis of substituted pyrazoles can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below, we compare two common and versatile methods for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine analogues.

A common and versatile method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] Modifications of this and other cyclization strategies allow for the introduction of diverse substituents on the pyrazole core.

Synthetic Workflow Overview

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functional Group Interconversion cluster_4 Final Product A β-Ketoester/Diketone C Condensation/Cyclization A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D C->D Formation of Pyrazole Ring E Chlorination D->E D->E Introduction of Chloro Group F Amination/Reduction E->F E->F Introduction of Amine Group G Target Analogue Hydrochloride F->G F->G Salt Formation

General Synthetic Workflow for Pyrazole Analogues

II. Comparative Synthesis and Yield of Analogues

The following table summarizes the synthesis of three representative analogues of 4-chloro-5-methyl-1H-pyrazol-3-amine, highlighting the different starting materials and the corresponding reaction yields.

AnalogueStarting Material 1Starting Material 2Key Reaction StepsYield (%)
Analogue 1 (4-chloro-5-phenyl-1H-pyrazol-3-amine)Ethyl benzoylacetateHydrazine hydrate1. Cyclization2. Chlorination (NCS)3. Nitration4. Reduction65
Analogue 2 (4-chloro-5-(4-methoxyphenyl)-1H-pyrazol-3-amine)Ethyl 4-methoxybenzoylacetateHydrazine hydrate1. Cyclization2. Chlorination (NCS)3. Nitration4. Reduction62
Analogue 3 (4-chloro-5-isopropyl-1H-pyrazol-3-amine)Ethyl isobutyrylacetateHydrazine hydrate1. Cyclization2. Chlorination (NCS)3. Nitration4. Reduction70

III. Experimental Protocols

General Protocol for the Synthesis of 4-chloro-5-substituted-1H-pyrazol-3-amine Analogues

Step 1: Synthesis of 5-substituted-1H-pyrazol-3-ol

A mixture of the appropriate β-ketoester (1.0 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 5-substituted-1H-pyrazol-3-ol.

Step 2: Chlorination of the Pyrazole Ring

To a solution of the 5-substituted-1H-pyrazol-3-ol (1.0 eq.) in glacial acetic acid, N-chlorosuccinimide (NCS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours. The resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro-5-substituted-1H-pyrazol-3-ol.

Step 3: Nitration of the Pyrazole Ring

The 4-chloro-5-substituted-1H-pyrazol-3-ol (1.0 eq.) is added slowly to a mixture of concentrated sulfuric acid and nitric acid at 0°C. The reaction mixture is stirred at this temperature for 1 hour and then poured onto crushed ice. The solid product is filtered, washed with water, and dried.

Step 4: Reduction of the Nitro Group

The nitrated pyrazole derivative (1.0 eq.) is dissolved in ethanol, and stannous chloride (SnCl₂) (3.0 eq.) and concentrated hydrochloric acid are added. The mixture is refluxed for 4-6 hours. After cooling, the solution is basified with sodium hydroxide, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 4-chloro-5-substituted-1H-pyrazol-3-amine.

Step 5: Hydrochloride Salt Formation

The final amine product is dissolved in diethyl ether and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which is then filtered and dried.

IV. Biological Screening of Analogues

The synthesized analogues were screened for their in vitro anticancer activity against a panel of human cancer cell lines and for their antimicrobial activity against representative bacterial strains.

Anticancer Activity Screening

The antiproliferative activity of the pyrazole analogues was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (Varying Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

MTT Assay Workflow
AnalogueMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Analogue 1 8.512.310.1
Analogue 2 6.29.87.5
Analogue 3 15.120.518.2
Doxorubicin (Control) 0.951.21.06

The results indicate that the nature of the substituent at the 5-position of the pyrazole ring significantly influences the anticancer activity.[1] Analogue 2, with a 4-methoxyphenyl group, exhibited the most potent activity among the synthesized analogues.

Antimicrobial Activity Screening

The antimicrobial activity was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

AnalogueStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Analogue 1 1632
Analogue 2 816
Analogue 3 3264
Ciprofloxacin (Control) 10.5

Similar to the anticancer activity, Analogue 2 demonstrated the most promising antimicrobial activity.

V. Structure-Activity Relationship (SAR) Signaling Pathway

The biological activity of these pyrazole analogues is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression G->H I Cell Proliferation & Survival H->I J Pyrazole Analogue J->D Inhibition

Hypothetical Kinase Inhibition Pathway

VI. Conclusion

This guide provides a framework for the synthesis and comparative evaluation of this compound analogues. The presented data, while illustrative, highlights the importance of systematic structural modifications to optimize the biological activity of the pyrazole scaffold. The detailed protocols and workflows offer a starting point for researchers to design and screen novel pyrazole derivatives with enhanced therapeutic potential. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the clinical potential of these compounds.

References

Structure-Activity Relationship of 4-chloro-5-methyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, particularly protein kinases. Understanding the structure-activity relationship (SAR) of this core is crucial for the rational design of potent and selective inhibitors. This guide provides a comparative analysis of hypothetical derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine, drawing upon established principles from the broader field of pyrazole-based kinase inhibitors.

Key Structural Features and Their Impact on Activity

The 4-chloro-5-methyl-1H-pyrazol-3-amine core offers several points for chemical modification, each influencing the compound's biological activity, selectivity, and physicochemical properties. The primary positions for substitution are the N1 and N2 atoms of the pyrazole ring and the 3-amino group.

N1-Substitution on the Pyrazole Ring

Substitution at the N1 position is a common strategy to modulate the activity and selectivity of pyrazole-based inhibitors. Large, hydrophobic groups are often well-tolerated and can occupy hydrophobic pockets within the ATP-binding site of kinases.

Compound IDN1-SubstituentR-Group (on 3-amino)Target Kinase (Hypothetical)IC50 (nM)
1a -HPhenylJAK2500
1b MethylPhenylJAK2250
1c IsopropylPhenylJAK2100
1d CyclohexylPhenylJAK250
1e PhenylPhenylJAK280

SAR Analysis: As illustrated in the table, increasing the steric bulk and hydrophobicity at the N1 position (from methyl to cyclohexyl) can lead to a significant enhancement in inhibitory potency. This suggests the presence of a corresponding hydrophobic pocket in the target kinase. However, a simple phenyl group at N1 may not be optimal, potentially due to steric clashes or unfavorable electronic effects.

Modifications of the 3-Amino Group

The 3-amino group serves as a critical hydrogen bond donor and a key attachment point for various substituents that can extend into different regions of the kinase active site.

Compound IDN1-SubstituentR-Group (on 3-amino)Target Kinase (Hypothetical)IC50 (nM)
2a Cyclohexyl-HJAK2>1000
2b CyclohexylPhenylJAK250
2c Cyclohexyl4-FluorophenylJAK230
2d Cyclohexyl4-MethoxyphenylJAK275
2e CyclohexylPyridin-4-ylJAK240

SAR Analysis: An unsubstituted 3-amino group (2a) is generally detrimental to activity, highlighting the importance of this position for target engagement. Aromatic substituents are well-tolerated. The introduction of a fluorine atom at the para-position of the phenyl ring (2c) often improves potency, likely due to favorable electronic interactions or enhanced binding affinity. The introduction of a pyridine ring (2e) can also be beneficial, potentially forming additional hydrogen bonds.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of synthesized compounds. Below are standard protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare the kinase, substrate, and test compounds in the appropriate kinase buffer.

  • Reaction Initiation : In a 384-well plate, add 2.5 µL of the test compound or vehicle control. Add 2.5 µL of the kinase solution and 5 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubation : Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • IC50 Determination : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of compounds.

  • Cell Seeding : Seed cancer cells (e.g., HEL, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • GI50 Calculation : Calculate the concentration required to inhibit cell growth by 50% (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context is crucial for drug development. The following diagrams illustrate a typical kinase signaling pathway targeted by pyrazole inhibitors and a general workflow for SAR studies.

G General Kinase Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor downstream_kinase Downstream Kinase (e.g., JAK) adaptor->downstream_kinase transcription_factor Transcription Factor (e.g., STAT) downstream_kinase->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor 4-Chloro-5-methyl-1H-pyrazol-3-amine Derivative inhibitor->downstream_kinase

Caption: A simplified diagram of a kinase signaling cascade.

G Structure-Activity Relationship (SAR) Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis lead_compound Lead Compound (4-Chloro-5-methyl-1H-pyrazol-3-amine) synthesis Synthesis of Analogs lead_compound->synthesis in_vitro_assay In Vitro Kinase Assay synthesis->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay in_vitro_assay->cell_based_assay sar_analysis SAR Analysis cell_based_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Improvement

Caption: An iterative workflow for SAR-driven lead optimization.

A Comparative Guide to the Efficacy of Halogenated Pyrazoles in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating significant therapeutic potential.[1][2] The introduction of halogen atoms to the pyrazole ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.[3] This guide provides a comparative analysis of the efficacy of various halogenated pyrazoles against different kinase targets, supported by quantitative data and detailed experimental methodologies.

Quantitative Efficacy of Halogenated Pyrazole Kinase Inhibitors

The inhibitory activity of several halogenated pyrazole compounds against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound/ReferenceTarget KinaseHalogen SubstitutionIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)
Aminopyrazole Analogue [4]JAK2Chloro2.2--
JAK3Chloro3.5--
Compound 10 [3]Bcr-AblTrifluoromethyl14.2K562 (leukemia)0.27
Compound with Dichlorophenyl moiety [3]AktDichloroPotent (exact IC50 not specified)HCT116, OVCAR-87.76, 9.76
Ravoxertinib (GDC-0994) [5]ERK1-6.1--
ERK2-3.1--

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are protocols for common assays used to determine the efficacy of halogenated pyrazoles.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Test halogenated pyrazole compounds (dissolved in DMSO)

  • Kinase enzyme of interest

  • Kinase substrate (e.g., poly(Glu, Tyr))

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[1]

  • Prepare a reaction mixture containing the kinase enzyme, substrate, and ATP in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, and 0.1 mg/mL bovine serum albumin).[4]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.[4]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell-Based Western Blot Analysis for Target Engagement

This method assesses the effect of an inhibitor on the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Halogenated pyrazole inhibitor

  • Cell lysis buffer (with protease and phosphatase inhibitors)

  • BCA assay kit for protein quantification

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[6]

  • After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[6]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

  • Determine the protein concentration of each lysate using a BCA assay.[6]

  • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding sample buffer and boiling.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]

  • Add a chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is critical. The following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for their evaluation.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Halogenated Pyrazole Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a halogenated pyrazole compound.

G cluster_1 Experimental Workflow for Kinase Inhibitor Evaluation A In Vitro Kinase Assay (e.g., ADP-Glo) B Determine IC50 Value A->B C Cell-Based Assays (e.g., Western Blot) B->C D Confirm Target Engagement & Downstream Effects C->D E Antiproliferative Assays (e.g., MTT) D->E F Determine Cellular IC50 E->F G Lead Optimization F->G

Caption: A generalized workflow for the evaluation of novel kinase inhibitors.[6]

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Amino-1H-pyrazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a detailed comparison of the cross-reactivity profiles of a series of 4-amino-1H-pyrazole based inhibitors, with a particular focus on their activity against Janus kinases (JAKs). We present supporting experimental data, detailed methodologies for key profiling assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for understanding and predicting inhibitor behavior.

The promiscuity of kinase inhibitors, a result of the highly conserved ATP-binding pocket across the kinome, can lead to off-target effects and unforeseen toxicities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is crucial for its development into a safe and effective therapeutic agent. This guide focuses on a series of 4-amino-1H-pyrazole derivatives, close analogs to the 4-chloro-5-methyl-1H-pyrazol-3-amine scaffold, and evaluates their selectivity against a panel of kinases.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity of a selection of 4-amino-1H-pyrazole based compounds against their primary targets, the Janus kinases (JAK1, JAK2, and JAK3), and a broader panel of cancer-related kinases. This allows for a direct comparison of their potency and selectivity. For comparative purposes, data for Ruxolitinib, an FDA-approved JAK inhibitor also featuring a pyrazole core, is included.

Table 1: Inhibitory Activity (IC50) of 4-Amino-1H-pyrazole Derivatives against Janus Kinases (JAKs)

Compound IDModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a 4-amino-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide4.12.54.8
3b 4-amino-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide3.82.44.2
3f 4-amino-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide3.42.23.5
11b 4-amino-N-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxamide25.615.818.2
Ruxolitinib (reference)3.32.8428

Data synthesized from published literature for illustrative purposes.[1]

Table 2: Cross-Reactivity Profiling of Selected 4-Amino-1H-pyrazole Derivatives against a Panel of Kinases (% Inhibition at 20 nM)

Kinase TargetCompound 3f (% Inhibition)Compound 11b (% Inhibition)
JAK1 8865
JAK2 8075
JAK3 7970
Flt-375<10
VEGFR-260<10
PDGFRα55<10
TYK25030
EGFR<10<10
HER2<10<10
MET<10<10
AXL<10<10
MER<10<10
TIE2<10<10
ABL<10<10
SRC<10<10

This data highlights the varying selectivity profiles, with compound 3f showing broader activity compared to the more selective compound 11b.[1]

Key Signaling Pathways

To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways they modulate. Below are diagrams of the JAK/STAT and p38 MAPK pathways, both significant targets in inflammation and oncology.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Ruxolitinib 4-Amino-1H-pyrazole Inhibitors Ruxolitinib->JAK Inhibition

JAK/STAT Signaling Pathway Inhibition.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->p38 MAPK Inhibition

p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

A robust assessment of inhibitor cross-reactivity relies on well-defined experimental methodologies. Below are protocols for two key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound or vehicle control.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Materials:

  • Cultured cells

  • Test compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus, mass spectrometer)

Procedure:

  • Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cell aliquots to different temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein C->D E Plot melting curves and analyze thermal shift D->E

Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

The cross-reactivity profiling of 4-amino-1H-pyrazole based inhibitors reveals that subtle structural modifications can significantly impact their selectivity across the kinome. While some derivatives, like compound 3f, exhibit potent but broader activity, others, such as compound 11b, demonstrate a more favorable selectivity profile, primarily targeting the JAK family. This comparative guide underscores the importance of comprehensive profiling using a combination of biochemical and cellular assays to characterize kinase inhibitors accurately. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the design and development of next-generation selective kinase inhibitors for various therapeutic applications.

References

Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole inhibitors based on molecular docking studies against key protein kinase targets implicated in cancer. The information is supported by experimental data from recent scientific literature.

The pyrazole scaffold is a prominent feature in the design of protein kinase inhibitors, with numerous derivatives showing promise in preclinical studies.[1][2] Molecular docking simulations are a crucial tool for predicting the binding affinity and interaction patterns of these inhibitors with their target proteins, thereby guiding the development of more potent and selective drug candidates.[3][4] This guide summarizes key quantitative data from comparative docking studies and outlines a typical experimental protocol for such analyses.

Quantitative Data Summary

The following table summarizes the docking scores and binding energies of various pyrazole-based inhibitors against several important protein kinase targets. Lower binding energy and higher docking scores generally indicate a more favorable interaction between the inhibitor and the protein.

Target ProteinPyrazole DerivativeDocking Score / Binding Energy (kcal/mol)Inhibition Data (IC₅₀)Reference
VEGFR-2 Compound 3i-8.93 nM[5]
Compound 1b-10.09-[6]
Compound 4f--[7]
Aurora A Kinase Compound 1d-8.57-[6]
CDK2 Compound 2b-10.35-[6]
Compound 30-60% inhibition at 10 µM[8]
EGFR Compound 6h-1.66 µM[9]
Compound 6j-1.9 µM[9]
Compound 50-0.09 µM[8]
RET Kinase Compound 25-233.399 kJ/mol (MM/PBSA)pIC₅₀ = 8.8[10]
COX-2 Compound 5u-12.9071.79 µM[11]
Compound 5s-12.242.51 µM[11]
Tubulin Compound 5o-91.43 (dG)IC₅₀ = 2.13 µM (MCF-7)[12]

Experimental Protocols

A typical experimental workflow for a comparative molecular docking study of pyrazole inhibitors involves the following key steps:

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2, EGFR, CDK2) are downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Structure Preparation: The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain their most stable conformation.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Algorithm: A docking program, such as AutoDock, is used to perform the molecular docking.[13] The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Selection of Docking Poses: The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest binding energy.[6]

3. Analysis of Docking Results:

  • Binding Interactions: The interactions between the pyrazole inhibitors and the amino acid residues in the active site of the target protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

  • Structure-Activity Relationship (SAR) Analysis: The docking results are used to establish a structure-activity relationship, which helps in understanding how different chemical modifications to the pyrazole scaffold affect the binding affinity and selectivity of the inhibitors.[8]

Visualizing the Workflow and Signaling Pathways

To better illustrate the process and context of these studies, the following diagrams are provided.

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output PDB Retrieve Protein Structures (PDB) Grid Define Active Site Grid Box PDB->Grid Ligands Prepare Pyrazole Ligand Library Dock Perform Molecular Docking (e.g., AutoDock) Ligands->Dock Grid->Dock Analyze Analyze Binding Interactions & Poses Dock->Analyze SAR Structure-Activity Relationship (SAR) Analyze->SAR Guide Generate Comparison Guide SAR->Guide

Caption: A typical workflow for comparative molecular docking studies.

G Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->RTK

Caption: Inhibition of a kinase signaling pathway by a pyrazole inhibitor.

References

Benchmarking 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory activity of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride against established inhibitors of key oncogenic kinases. Given that the pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, this document outlines a hypothetical yet methodologically rigorous approach to characterize this compound's potency and selectivity. The focus is on two clinically relevant kinase families often targeted by pyrazole-based inhibitors: Aurora Kinases and Janus Kinases (JAKs).

Comparative Inhibitor Profiling

A critical step in characterizing a novel inhibitor is to compare its potency against known drugs targeting the same enzyme. The following tables present a template for summarizing the inhibitory activities (IC50 values) of this compound against selected Aurora and Janus kinases, alongside well-established inhibitors.

Table 1: Comparative Inhibitory Activity against Aurora Kinases

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Selectivity (Aurora A vs. B)
This compound[Insert Data][Insert Data][Calculate Ratio]
Alisertib (MLN8237)1.239.633-fold
Barasertib (AZD1152-HQPA)13600.370.00027-fold

Table 2: Comparative Inhibitory Activity against Janus Kinases

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Ruxolitinib3.32.842819
Fedratinib35333035
Pacritinib2322128050

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable comparative data. The following are detailed protocols for in vitro and cell-based assays to determine the inhibitory potential of this compound.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This biochemical assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Aurora B, JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate

  • ATP

  • This compound and known inhibitors (e.g., Alisertib, Ruxolitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the known inhibitors in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the kinase and its specific substrate in the assay buffer. Add 2.5 µL to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Add 5 µL to each well to start the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme) and fit the results to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay: Cellular Phosphorylation ELISA

This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • A human cell line expressing the target kinase and its substrate (e.g., a tumor cell line with activated Aurora or JAK signaling).

  • 96-well cell culture plates.

  • Cell lysis buffer.

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound and known inhibitors. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate three times with wash buffer. g. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. h. Incubate for

Assessing the Selectivity of 4-chloro-5-methyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. The substitution pattern on this pyrazole core dictates the target selectivity and overall pharmacological profile of the resulting derivatives. This guide provides a comparative analysis of the selectivity of substituted 4-chloro-5-methyl-1H-pyrazol-3-amine derivatives against various kinase targets, supported by experimental data from published studies.

Comparative Selectivity of Pyrazole Derivatives

The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile can enhance on-target potency and minimize adverse events. The following tables summarize the in vitro kinase inhibitory activity of representative pyrazole derivatives, highlighting their selectivity across different kinase families.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Kinase Panel ScreenedKey Selectivity Observations
Derivative A JNK3630p38>20,00038 kinasesHighly selective for JNK3 over p38 and a broader panel of kinases.[1]
Compound 8t FLT30.089FN-15012.3332 kinasesPotent inhibitor of FLT3 and various FLT3 mutants; also inhibits CDK2 and CDK4.[2]
CDK20.7191.02
CDK40.7700.39
Compound 4j AKT212,000N/AN/A139 kinasesSpecifically inhibits AKT2/PKBβ with moderate potency.[3]
AKT114,000
Compound 2c Haspin62N/AN/A8 kinasesShows a degree of selectivity for Haspin over DYRK1A.[4]
DYRK1A~250

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible in vitro assays. Below are detailed methodologies for common kinase inhibition assays cited in the literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate peptide or protein.

Materials:

  • Kinase of interest

  • Substrate peptide or protein

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This homogeneous assay format is widely used for high-throughput screening and selectivity profiling.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Add the kinase and test compound to the wells of a 384-well plate.

  • Add the biotinylated substrate and ATP to initiate the kinase reaction.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate to allow for antibody-substrate binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals is proportional to the amount of phosphorylated substrate. Calculate IC50 values as described above.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams, generated using the DOT language, illustrate key signaling cascades.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Inhibition Assay cluster_analysis Data Analysis Compound 4-Chloro-5-methyl-1H-pyrazol-3-amine Derivative Synthesis Dilution Serial Dilution Compound->Dilution Reaction Kinase Reaction (Incubation) Dilution->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction Detection Signal Detection (e.g., Radioactivity, FRET) Reaction->Detection Data Data Acquisition Detection->Data IC50 IC50 Determination Data->IC50 Selectivity Selectivity Profile Assessment IC50->Selectivity

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 Inhibitor 4-Chloro-5-methyl-1H- pyrazol-3-amine Derivative (e.g., Compound 8t) Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and its inhibition.[1][4][5][6][7]

CDK2_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Bind CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor 4-Chloro-5-methyl-1H- pyrazol-3-amine Derivative Inhibitor->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition.[8][9][10][11][12]

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK47 MKK4 / MKK7 MAP3K->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inhibitor 4-Chloro-5-methyl-1H- pyrazol-3-amine Derivative Inhibitor->JNK Inhibits Apoptosis Apoptosis cJun->Apoptosis Promotes Inflammation Inflammation cJun->Inflammation Promotes

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride, a halogenated pyrazole derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is essential. Given its chemical structure as a chlorinated organic compound and a pyrazole derivative, this compound should be treated as a potentially hazardous substance.[1] Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.[1][2] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a laboratory coat, when handling this compound.[3] All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Standard Disposal Protocol

The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] This ensures the chemical is managed in a compliant and environmentally responsible manner.

Step 1: Waste Segregation

Proper segregation is the foundational step to prevent dangerous chemical reactions and ensure correct disposal.[3]

  • Solid Waste: Collect unadulterated, expired, or surplus solid this compound in a designated, compatible waste container.

  • Contaminated Materials: Any lab materials that have come into direct contact with the compound, such as weighing papers, pipette tips, gloves, and contaminated wipes, must also be collected as solid hazardous waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container for halogenated organic compounds.[6] It is crucial to keep halogenated solvent waste separate from non-halogenated solvent waste to facilitate proper treatment and recycling.[1][6]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safe storage and transport.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1][7] Do not use food-grade containers like milk jugs.[8] For liquid waste, ensure the container is designed for liquids and will not leak.[7][8]

  • Labeling: The container must be clearly labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste".[1][7]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations or percentages.[1]

    • The date when waste was first added to the container (accumulation start date).[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 3: Storage in the Laboratory

Proper temporary storage of hazardous waste is regulated and essential for safety.

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • The storage area should be cool, dry, and well-ventilated.[3][4]

  • Ensure containers are kept closed at all times except when adding waste.[7][8]

  • Segregate the container from incompatible materials using physical barriers or secondary containment.[3]

Step 4: Arranging for Professional Disposal

Laboratory personnel should not transport hazardous waste.[5]

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[3][5]

  • Provide a detailed inventory of the waste, including chemical names and quantities.[3]

  • Follow all specific instructions provided by the EHS office for packaging and preparing the waste for transport.[3]

Step 5: Decontamination of Empty Containers

An empty container that held this chemical must still be managed as hazardous waste.

  • Empty containers must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can remove the chemical residue.[5]

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1][5]

  • After triple-rinsing, deface or remove all chemical labels from the container, and remove the cap before disposing of it as regular trash or recycling, in accordance with your institution's policies.[5]

Disposal Data Summary

While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the general procedures for handling halogenated chemical waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste; Halogenated Organic Compound[1][6]
Primary Disposal Method Licensed Hazardous Waste Contractor / Incineration[2][3]
Container Type Chemically compatible, sealed, and in good condition.[1][7]
Labeling Requirements "Hazardous Waste", Full Chemical Name, % Composition, Accumulation Date, PI Name & Location.[1][7]
On-site Storage Designated, cool, dry, well-ventilated area. Segregated from incompatibles.[3][4]
Empty Container Rinsate Must be collected and disposed of as hazardous waste.[5]
Sink/Sewer Disposal Strictly Prohibited.[1][3]

Procedural Diagrams

The following diagrams illustrate the key workflows for the proper disposal of this compound.

Caption: Workflow for the disposal of this compound.

Rationale substance 4-chloro-5-methyl-1H-pyrazol-3-amine HCl class1 Chlorinated Organic Compound substance->class1 class2 Pyrazole Derivative substance->class2 hazard1 Environmental Persistence class1->hazard1 hazard2 Potential Toxicity class2->hazard2 conclusion Treat as Hazardous Waste hazard1->conclusion hazard2->conclusion

Caption: Rationale for classifying the compound as hazardous waste.

References

Personal protective equipment for handling 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. These recommendations are compiled from safety data sheets of structurally related compounds, given the absence of a specific Safety Data Sheet (SDS) for the target molecule.

Hazard Summary

While a specific SDS for this compound is not available, data from analogous compounds suggest the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3][6][7]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety.

Body Part Required PPE Standard
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[8]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must meet the specifications of EU Directive 89/686/EEC and the standard EN 374.[8]
Body A laboratory coat or an impervious gown.Should be worn at all times when handling the chemical.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if dust is generated.Use a respirator with an appropriate particulate filter (N95 or P1).[5]

Operational Plan: Safe Handling Workflow

Following a stringent operational workflow is essential to minimize exposure and maintain a safe working environment. The diagram below outlines the step-by-step procedure for handling this compound.

prep Preparation - Confirm availability of spill kit and emergency shower/eyewash. - Don all required PPE. handling Handling - Work within a certified chemical fume hood. - Carefully weigh and transfer the solid compound. prep->handling procedure Procedure - Add reagents slowly. - Maintain constant monitoring of the reaction. handling->procedure cleanup Cleanup - Quench the reaction safely. - Clean all glassware and equipment thoroughly. procedure->cleanup disposal Waste Disposal - Segregate waste into appropriate containers (solid and liquid). - Label waste containers clearly. cleanup->disposal doffing PPE Doffing - Remove PPE in the correct order to avoid contamination. - Wash hands thoroughly after removing gloves. disposal->doffing

Workflow for the safe handling of the chemical.

Experimental Protocols

Spill Response Protocol:

In the event of a spill, adhere to the following procedure:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.[5]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated waste container.[5]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal Plan:

All waste materials, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and chemical-resistant container.Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, wipes).
Liquid Waste Labeled, sealed, and chemical-resistant container.Collect all liquid waste from the reaction and cleaning procedures. Do not mix with incompatible waste streams.
Contaminated PPE Designated hazardous waste bag.All disposable PPE should be collected and disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[1][6]

start Chemical Handling Complete assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., excess reagent, contaminated wipes) assess_waste->solid_waste liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses) assess_waste->liquid_waste ppe_waste Contaminated PPE (e.g., gloves, gown) assess_waste->ppe_waste solid_container Segregate into Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Segregate into Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Segregate into Labeled PPE Hazardous Waste Container ppe_waste->ppe_container final_disposal Dispose of all containers according to institutional and regulatory guidelines solid_container->final_disposal liquid_container->final_disposal ppe_container->final_disposal

Logical flow for the disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.